Zikv-IN-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H19N5O4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3,4-dimethyl-6-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyridazin-7-one |
InChI |
InChI=1S/C21H19N5O4/c1-13-19-14(2)25(16-7-9-18(30-3)10-8-16)23-20(19)21(27)24(22-13)12-15-5-4-6-17(11-15)26(28)29/h4-11H,12H2,1-3H3 |
InChI Key |
CCCBTLHGSDPCPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN(C(=O)C2=NN1C3=CC=C(C=C3)OC)CC4=CC(=CC=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
Foundational & Exploratory
Zikv-IN-8: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zika virus (ZIKV), a mosquito-borne flavivirus, has emerged as a significant global health concern due to its association with severe neurological disorders, including microcephaly in newborns. The viral NS2B-NS3 protease is essential for viral replication and represents a key target for antiviral drug development. This document provides a comprehensive technical overview of the discovery and synthesis of Zikv-IN-8 (also known as Compound 9b), a noncompetitive inhibitor of the ZIKV NS2B-NS3 protease. This guide includes a summary of its discovery, quantitative antiviral activity, detailed experimental protocols for its synthesis and biological evaluation, and visualizations of key pathways and workflows.
Discovery of this compound (Compound 9b)
This compound was identified through a rational drug design and screening approach targeting the ZIKV NS2B-NS3 protease. The discovery process began with a library of compounds based on a pyrazolo[3,4-d]pyridazine-7-one scaffold. These compounds were synthesized and evaluated for their ability to inhibit ZIKV infection in a cell-based phenotypic assay.
From this screening, this compound (Compound 9b) emerged as a lead candidate, demonstrating the most potent anti-ZIKV activity with a favorable selectivity index. Further computational studies, including molecular docking, suggested that this compound acts as a noncompetitive inhibitor, binding to an allosteric site on the NS2B-NS3 protease. This binding is predicted to involve key amino acid residues His51, Asp75, Ser135, Ala132, and Tyr161, leading to a conformational change that inhibits the enzyme's catalytic activity.[1][2][3]
Data Presentation: Antiviral Activity of this compound
The antiviral efficacy of this compound was determined in a cell-based assay using Vero cells infected with the ZIKV strain MR766. The half-maximal effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI) were calculated and are summarized in the table below.
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI = CC50/EC50) |
| This compound (Compound 9b) | 25.6 | 572.4 | 22.4 |
Table 1: In vitro antiviral activity of this compound against ZIKV strain MR766 in Vero cells.[1][2][3]
Experimental Protocols
General Synthesis of Pyrazolo[3,4-d]pyridazine-7-one Derivatives (General Procedure for this compound)
The synthesis of this compound and its analogs follows a multi-step reaction sequence starting from commercially available reagents. The general procedure is outlined below.
Step 1: Synthesis of Ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylate A mixture of ethyl (ethoxymethylene)cyanoacetate and an appropriate arylhydrazine hydrochloride in ethanol is refluxed in the presence of a base (e.g., triethylamine) for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.
Step 2: Synthesis of 2-Aryl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridazin-3-one The resulting ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylate is treated with hydrazine hydrate in a suitable solvent like ethanol and refluxed. The cyclized product is then isolated and purified.
Step 3: Synthesis of 2-Aryl-3-chloro-2,5-dihydropyrazolo[4,3-c]pyridazine The pyrazolopyridazinone from the previous step is chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl3) at reflux. The excess POCl3 is removed under reduced pressure, and the crude product is purified.
Step 4: Synthesis of N-substituted-2-aryl-2,5-dihydropyrazolo[4,3-c]pyridazin-3-amine (Final Product) The chlorinated intermediate is reacted with a desired amine in a suitable solvent (e.g., dioxane or DMF) in the presence of a base (e.g., DIPEA) at an elevated temperature. The final product, such as this compound, is purified by column chromatography.
ZIKV NS2B-NS3 Protease Inhibition Assay (Fluorescence-Based)
This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against the ZIKV NS2B-NS3 protease.
Materials:
-
Recombinant ZIKV NS2B-NS3 protease
-
Fluorogenic substrate (e.g., Bz-Nle-Lys-Arg-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol, 0.01% Triton X-100
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant ZIKV NS2B-NS3 protease to all wells except the negative control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell-Based Anti-ZIKV Phenotypic Assay
This protocol outlines a cell-based assay to evaluate the antiviral activity of compounds against ZIKV infection.
Materials:
-
Vero cells (or other susceptible cell lines)
-
Zika virus (e.g., MR766 strain)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Test compound (this compound)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed Vero cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted test compound.
-
Infect the cells with ZIKV at a predetermined multiplicity of infection (MOI). Include uninfected cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
For cytotoxicity assessment (CC50), treat uninfected cells with the same serial dilutions of the test compound and measure cell viability.
-
Calculate the EC50 (concentration at which 50% of viral cytopathic effect is inhibited) and CC50 (concentration at which 50% of cell viability is reduced) values.
Visualizations
Signaling Pathway: ZIKV Replication and Inhibition
Caption: ZIKV replication cycle and the inhibitory action of this compound on the NS2B-NS3 protease.
Experimental Workflow: Discovery and Validation of this compound
Caption: Workflow for the discovery, synthesis, and characterization of this compound.
References
Zikv-IN-8: A Technical Guide to its Non-Competitive Inhibition of Zika Virus NS2B-NS3 Protease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the non-competitive inhibition mechanism of Zikv-IN-8, a novel inhibitor of the Zika virus (ZIKV). The information presented herein is intended to support research and development efforts targeting ZIKV by providing a comprehensive understanding of this compound's mode of action, experimental validation, and its impact on viral processes.
Introduction to this compound and its Target
This compound (also identified as Compound 9b) is a small molecule inhibitor of the Zika virus belonging to the pyrazolo[3,4-d]pyridazine-7-one chemical class. Contrary to initial assumptions that targeted the viral polymerase, detailed studies have identified the ZIKV NS2B-NS3 protease as the molecular target of this compound. The NS2B-NS3 protease is a crucial enzyme for ZIKV replication, as it is responsible for cleaving the viral polyprotein into individual functional non-structural proteins. Inhibition of this protease disrupts the viral life cycle, making it a prime target for antiviral drug development.
Mechanism of Action: Non-Competitive Inhibition
This compound exhibits a non-competitive mechanism of inhibition against the ZIKV NS2B-NS3 protease. This mode of inhibition is characterized by the inhibitor binding to an allosteric site on the enzyme, a location distinct from the active site where the substrate binds. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency without preventing the substrate from binding to the active site.
Key characteristics of this compound's non-competitive inhibition include:
-
Binding to an Allosteric Site: Molecular docking studies suggest that this compound binds to a site remote from the catalytic triad (His51, Asp75, Ser135) of the NS2B-NS3 protease.
-
Reduction in Vmax: The inhibitor reduces the maximum velocity (Vmax) of the enzymatic reaction.
-
No Change in Km: The Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an indicator of substrate binding affinity, remains unchanged in the presence of the inhibitor.
Zikv-IN-8: A Technical Guide to a Noncompetitive Zika Virus Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zikv-IN-8, also identified as compound 9b, has emerged as a noteworthy noncompetitive inhibitor of the Zika virus (ZIKV). With a pyrazolo[3,4-d]pyridazine-7-one core, this small molecule demonstrates significant antiviral activity against the MR766 African lineage of the Zika virus. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including available experimental details and its putative mechanism of action. All quantitative data are summarized for clarity, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.
Chemical Structure and Properties
This compound is a synthetic compound belonging to the pyrazolone class of molecules. Its chemical identity has been established through various analytical methods, confirming its molecular structure and fundamental properties.
Chemical Structure:
IUPAC Name: 4-(4-methoxyphenyl)-1-((4-nitrophenyl)methyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₉N₅O₄ | [1] |
| Molecular Weight | 405.41 g/mol | [1] |
| CAS Number | 3022924-04-2 | [1] |
| Appearance | Not specified | |
| Solubility | Not specified | |
| Melting Point | Not specified |
Biological Activity and Mechanism of Action
This compound exhibits potent and selective inhibitory activity against the Zika virus. In vitro studies have quantified its efficacy and cytotoxicity, establishing a promising therapeutic window.
Table 2: In Vitro Antiviral Activity of this compound
| Parameter | Value | Cell Line | Virus Strain | Source |
| EC₅₀ (Half-maximal Effective Concentration) | 25.6 µM | Vero | MR766 (African lineage) | [1] |
| CC₅₀ (50% Cytotoxic Concentration) | 572.4 µM | Vero | N/A | [1] |
| SI (Selectivity Index = CC₅₀/EC₅₀) | 22.4 | N/A | N/A | [1] |
Mechanism of Action
This compound functions as a noncompetitive inhibitor of the Zika virus.[1] Molecular docking studies suggest that its primary target is the NS2B-NS3 protease , a viral enzyme crucial for the cleavage of the viral polyprotein, a process essential for viral replication.[1]
The proposed mechanism involves this compound binding to an allosteric site on the NS2B-NS3 protease, rather than the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity. The key amino acid residues in the protease that are predicted to interact with this compound include His51, Asp75, Ala132, Ser135, and Tyr161.[1]
Experimental Protocols
While a detailed, step-by-step synthesis or biological assay protocol for this compound is not fully available in the public domain, the general methodologies employed in the evaluation of similar pyrazolone-based ZIKV inhibitors can be inferred.
General Synthesis of Pyrazolone Derivatives
The synthesis of pyrazolone derivatives typically involves a multi-step reaction sequence. A plausible synthetic route for this compound would likely involve the condensation of a β-ketoester with a hydrazine derivative, followed by alkylation.
Anti-Zika Virus Activity Assay (Viral Immunofluorescence Assay)
The antiviral activity of this compound was determined using a cell-based phenotypic assay, specifically a viral immunofluorescence assay. The general steps for such an assay are outlined below.
1. Cell Culture and Seeding:
-
Vero cells (or another susceptible cell line) are cultured in appropriate media and seeded into multi-well plates.
2. Compound Treatment and Viral Infection:
-
Cells are pre-treated with various concentrations of this compound for a specified period.
-
The cells are then infected with the Zika virus (e.g., MR766 strain) at a specific multiplicity of infection (MOI).
3. Incubation:
-
The plates are incubated for a period (e.g., 24-48 hours) to allow for viral replication.
4. Immunostaining:
-
The cells are fixed and permeabilized.
-
A primary antibody specific to a Zika virus antigen (e.g., envelope protein) is added.
-
A secondary antibody conjugated to a fluorescent dye is then added.
5. Imaging and Analysis:
-
The plates are imaged using a high-content imaging system or fluorescence microscope.
-
The number of infected cells (fluorescent cells) is quantified.
-
The EC₅₀ value is calculated from the dose-response curve.
Cytotoxicity Assay
The cytotoxicity of this compound is typically assessed in parallel with the antiviral assay to determine the selectivity index. A common method is the MTT or MTS assay.
1. Cell Seeding:
-
Vero cells are seeded in multi-well plates.
2. Compound Treatment:
-
Cells are treated with the same range of concentrations of this compound as used in the antiviral assay.
3. Incubation:
-
Plates are incubated for a period equivalent to the antiviral assay.
4. Reagent Addition:
-
MTT or MTS reagent is added to the wells and incubated to allow for the formation of formazan crystals by viable cells.
5. Measurement:
-
The absorbance is read on a plate reader.
-
The CC₅₀ value is calculated, representing the concentration at which 50% of the cells are viable.
Future Directions
The promising in vitro activity and favorable selectivity index of this compound make it a valuable lead compound for further drug development. Future research should focus on:
-
Lead Optimization: Structure-activity relationship (SAR) studies to improve potency and drug-like properties.
-
In Vivo Efficacy: Evaluation of the compound's efficacy in animal models of Zika virus infection.
-
Pharmacokinetic and Toxicological Profiling: Detailed studies to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs.
-
Definitive Mechanism of Action Studies: Experimental validation of the interaction with the NS2B-NS3 protease and investigation of potential off-target effects.
Conclusion
This compound represents a promising pyrazolone-based inhibitor of Zika virus replication. Its noncompetitive mechanism of action targeting the essential NS2B-NS3 protease offers a distinct advantage in the development of novel antiviral therapies. While further research is required to fully elucidate its therapeutic potential, the data gathered to date provides a strong foundation for its continued investigation as a candidate for the treatment of Zika virus infection.
References
Zikv-IN-8: A Technical Guide to Target Identification in Zika Virus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and data associated with the target identification of Zikv-IN-8, a representative allosteric inhibitor of the Zika virus (ZIKV) NS2B-NS3 protease. The document outlines the quantitative metrics of inhibition, detailed experimental protocols for target validation, and visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Zika Virus NS2B-NS3 Protease as a Prime Antiviral Target
The Zika virus, a member of the Flaviviridae family, encodes its genetic information in a single positive-strand RNA that is translated into a large polyprotein. This polyprotein must be cleaved into individual structural and non-structural (NS) proteins for viral replication to occur. The viral NS2B-NS3 protease is a two-component enzyme essential for this proteolytic processing, making it a highly attractive target for antiviral drug development.[1][2] The NS3 protein contains the serine protease domain with the catalytic triad (H51, D75, S135), while the NS2B protein acts as a crucial cofactor for its activity.[3]
Targeting the active site of the NS2B-NS3 protease presents challenges due to its structural similarity to host cell proteases, which can lead to off-target effects. Consequently, the discovery of allosteric inhibitors that bind to sites other than the active site offers a promising strategy for achieving high specificity and potency.[1][4] This guide focuses on the target identification and characterization of a hypothetical, yet representative, allosteric inhibitor, this compound.
Quantitative Data on ZIKV NS2B-NS3 Protease Inhibitors
The following table summarizes the inhibitory potency of several reported allosteric inhibitors of the ZIKV NS2B-NS3 protease, providing a comparative context for the evaluation of novel compounds like this compound.
| Compound ID | Target | Assay Type | IC50 (µM) | EC50 (µM) | Cell Line | Citation |
| Compound 1 | NS2B-NS3 Protease | Enzymatic | - | 0.3 | U87 | [5] |
| Compound 3 | NS2B-NS3 Protease | Enzymatic | 14.01 | - | - | [6] |
| Compound 8 | NS2B-NS3 Protease | Enzymatic | 6.85 | - | - | [6] |
| Compound 9 | NS2B-NS3 Protease | Enzymatic | 14.2 | - | - | [6] |
| MH1 | NS2B-NS3 Protease | Enzymatic | 0.44 | - | - | [3] |
| Theaflavin | NS5 Methyltransferase | Enzymatic | 10.10 | - | - | [7] |
| PHA-690509 | Cellular CDK | Antiviral | - | ~0.2 | Astrocytes | [8] |
| Niclosamide | Unspecified | Antiviral | - | ~0.2 | Astrocytes | [8] |
Experimental Protocols for Target Identification and Validation
The identification and validation of the NS2B-NS3 protease as the target for this compound involves a multi-step process encompassing enzymatic assays, cell-based antiviral assays, and mechanistic studies.
ZIKV NS2B-NS3 Protease Inhibition Assay (Fluorescence-Based)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the purified NS2B-NS3 protease.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ZIKV NS2B-NS3 protease.
Materials:
-
Purified recombinant ZIKV NS2B-NS3 protease[6]
-
Fluorogenic peptide substrate (e.g., Boc-KKR-AMC)[6]
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)[6]
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further into the assay buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of the diluted this compound solution to each well. Include wells with DMSO only as a negative control.
-
Add 10 µL of the purified ZIKV NS2B-NS3 protease solution (final concentration, e.g., 5 µM) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.[6]
-
Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate Boc-KKR-AMC (final concentration, e.g., 10 µM) to each well.[6]
-
Immediately begin monitoring the increase in fluorescence intensity at 355 nm (excitation) and 460 nm (emission) every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Normalize the data to the control (DMSO only) and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)
This assay assesses the ability of this compound to inhibit ZIKV replication in a cellular context.
Objective: To determine the half-maximal effective concentration (EC50) of this compound in preventing ZIKV-induced cell death or plaque formation.
Materials:
-
Vero or other ZIKV-permissive cells[9]
-
Zika virus stock of known titer (Plaque Forming Units/mL)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Overlay medium (e.g., cell culture medium with 1% methylcellulose)
-
This compound
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Seed Vero cells in 12-well plates and grow to 90-95% confluency.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Pre-treat the cells with the different concentrations of this compound for 1-2 hours.
-
Infect the cells with ZIKV at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 50-100 PFU/well) for 1 hour at 37°C.[10]
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the corresponding concentrations of this compound to each well.
-
Incubate the plates for 4-5 days at 37°C until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each inhibitor concentration relative to the virus control (no inhibitor).
-
Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Mechanism of Action Study (Enzyme Kinetics)
This study helps to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), which can distinguish between active-site binders and allosteric inhibitors.
Objective: To determine if this compound is a non-competitive inhibitor of NS2B-NS3 protease, indicative of an allosteric mechanism.
Procedure:
-
Perform the protease inhibition assay as described in section 3.1, but with varying concentrations of both the substrate (Boc-KKR-AMC) and the inhibitor (this compound).[6]
-
Typically, at least two fixed concentrations of this compound (e.g., 1x and 2x the IC50 value) and a range of substrate concentrations are used.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.
-
Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).
-
Analyze the plot:
-
Competitive inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged). This is characteristic of allosteric inhibition.[6]
-
Uncompetitive inhibition: Lines are parallel (both Vmax and Km decrease).
-
Visualizing Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the biological processes and experimental designs.
ZIKV Polyprotein Processing and Inhibition
This diagram illustrates the role of the NS2B-NS3 protease in cleaving the Zika virus polyprotein and how an allosteric inhibitor disrupts this process.
Caption: ZIKV NS2B-NS3 protease processing of the viral polyprotein and its allosteric inhibition.
Experimental Workflow for Target Identification
This diagram outlines the logical flow of experiments to identify and validate the molecular target of an antiviral compound.
Caption: Workflow for the identification and validation of the ZIKV NS2B-NS3 protease as a drug target.
Conclusion
The identification of the molecular target of a novel antiviral compound is a critical step in the drug development pipeline. For a Zika virus inhibitor like this compound, a combination of enzymatic assays, cell-based studies, and mechanistic analyses is essential to confirm the NS2B-NS3 protease as its target. The allosteric nature of its inhibition, as determined through enzyme kinetics, highlights a promising strategy for developing highly specific and effective therapeutics against Zika virus infection. The methodologies and data presented in this guide provide a robust framework for the continued investigation and development of next-generation ZIKV inhibitors.
References
- 1. Allosteric Inhibitors of Zika Virus NS2B-NS3 Protease Targeting Protease in “Super-Open” Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights into the Inhibition of Zika Virus NS2B-NS3 Protease by a Small-Molecule Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the study of zika virus structure, drug targets, and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Identification and Characterization of Zika Virus NS5 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of small molecule inhibitors of Zika virus infection and induced neural cell death via a drug repurposing screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A platform of assays for the discovery of anti-Zika small-molecules with activity in a 3D-bioprinted outer-blood-retina model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Small Molecule Inhibitor Binding on Zika Virus Proteins
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the binding sites and mechanisms of action for small molecule inhibitors targeting key Zika virus (ZIKV) proteins. While specific data for a compound designated "Zikv-IN-8" is not available in public literature, this document serves as a detailed framework for the characterization of such novel compounds by examining known inhibitors of ZIKV's most critical viral machinery. The focus is on the non-structural proteins NS5 and NS2B-NS3 protease, as well as the structural Envelope (E) protein, which are primary targets for antiviral drug development.
Key Zika Virus Protein Targets for Inhibition
The ZIKV genome is translated into a single polyprotein that is subsequently cleaved by viral and host proteases into three structural proteins (Capsid, prM, and Envelope) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5).[1] Several of these proteins are essential for viral replication and represent validated targets for therapeutic intervention.
-
NS5 Protein: This is the largest and most conserved non-structural protein in the ZIKV genome.[2] It is a bifunctional enzyme with two distinct domains:
-
Methyltransferase (MTase) Domain (N-terminal): Essential for the 5'-capping of the viral RNA genome, a process crucial for RNA stability, translation, and evasion of the host's innate immune response.[2][3] Inhibition of the MTase domain disrupts viral replication.
-
RNA-dependent RNA Polymerase (RdRp) Domain (C-terminal): This domain catalyzes the synthesis of new viral RNA genomes. As a key enzyme in viral replication, it is a prime target for nucleoside and non-nucleoside inhibitors.[4]
-
-
NS2B-NS3 Protease (NS2B-NS3pro): The NS3 protein possesses protease and helicase activity. For its protease function, NS3 requires the NS2B protein as a cofactor. The NS2B-NS3 protease complex is responsible for cleaving the viral polyprotein at several locations, a process vital for the maturation of functional viral proteins.[5][6] Blocking the active site or an allosteric site of this protease can halt viral replication.[7][8]
-
Envelope (E) Protein: This structural protein is located on the surface of the virion and is crucial for the initial stages of infection. It mediates binding to host cell receptors and subsequent entry via membrane fusion within the endosome.[9][10] Small molecules that bind to the E protein can prevent viral attachment and entry into host cells.[11][12]
Quantitative Data for Known ZIKV Protein Inhibitors
The following tables summarize quantitative data for several published inhibitors, providing a benchmark for the evaluation of new chemical entities.
Table 1: Inhibitors of ZIKV NS2B-NS3 Protease
| Compound | Type | Target Site | IC50 (µM) | EC50 (µM) | CC50 (µM) | Reference(s) |
|---|---|---|---|---|---|---|
| Compound 2 | Non-peptidic | Active Site | 1.41 ± 0.16 | - | - | [6] |
| Compound 5 | Small Molecule | Active Site | 5 | - | - | [5] |
| Compound 8 | Small Molecule | Allosteric | 6.85 | 0.52 | > 200 | [8] |
| Compound 12 | Small Molecule | Active Site | 5 | - | - | [5] |
| Compound 48 | Peptide Aldehyde | Active Site | 0.280 | - | - | [6] |
| Temoporfin | Marketed Drug | Allosteric | 18.77 | 2 | 61.05 |[8] |
Table 2: Inhibitors of ZIKV NS5 Protein (MTase and RdRp Domains)
| Compound | Target Domain | Type | IC50 (µM) | EC50 (µM) | Reference(s) |
|---|---|---|---|---|---|
| Theaflavin | MTase | Natural Product | 10.10 | 8.19 | [3] |
| Compound 17 | MTase | Small Molecule | 0.5 - 2.6 | - | [2] |
| Posaconazole (POS) | RdRp | Marketed Drug | 4.29 | 0.59 | [4] |
| Pedalitin | RdRp | Natural Product | 4.1 | 19.28 | [13] |
| Quercetin | RdRp | Natural Product | 0.5 | - |[13] |
Table 3: Inhibitors of ZIKV Envelope (E) Protein
| Compound | Mechanism | Binding Affinity (K D ) | IC50 (µM) | Reference(s) |
|---|---|---|---|---|
| Pyrimidine-Der1 | Entry Inhibitor | 7.02 µM | ~3-5 | [9] |
| Baicalin | Entry Inhibitor | - | - | [10] |
| (-)-Epigallocatechin gallate (EGCG) | Entry Inhibitor | - | - |[10] |
Mandatory Visualizations
The following diagram illustrates the key stages of the Zika virus replication cycle within a host cell, highlighting the functional roles of the major drug targets.
Caption: Zika Virus Replication Cycle Highlighting Drug Target Stages.
This diagram outlines a typical workflow for identifying and characterizing novel inhibitors of Zika virus proteins.
Caption: Workflow for ZIKV Inhibitor Discovery and Characterization.
Detailed Experimental Protocols
This protocol is adapted from methodologies used to determine the IC50 values of protease inhibitors.[1][8][14]
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 8.5), 10% glycerol, 0.01% Triton X-100.
-
Enzyme Stock: Recombinant ZIKV NS2B-NS3 protease diluted in assay buffer to a working concentration (e.g., 6.25 nM).
-
Substrate Stock: Fluorogenic peptide substrate (e.g., Bz-nKRR-AMC) dissolved in DMSO and then diluted in assay buffer to a working concentration (e.g., 20 µM).
-
Compound Plates: Test compounds are serially diluted in DMSO and then further diluted in assay buffer to the desired final concentrations.
-
-
Assay Procedure:
-
Dispense 5 µL of each compound dilution into the wells of a 96-well, black, flat-bottom plate. Include DMSO-only wells as a negative control (100% activity).
-
Add 40 µL of the diluted ZIKV NS2B-NS3 protease solution to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for compound-enzyme binding.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) over time (e.g., 30 minutes) at 37°C.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the rates relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This protocol outlines a general method for determining the 50% effective concentration (EC50) of a compound against live ZIKV.[5][15]
-
Cell Seeding:
-
Seed a permissive cell line (e.g., Vero, SNB-19) into 96-well plates at a density that will result in a confluent monolayer the following day (e.g., 4 x 10^4 cells/well).
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Treatment and Infection:
-
Prepare serial dilutions of the test compound in cell culture medium with low serum (e.g., 2% FBS).
-
Remove the growth medium from the cell plates and add the compound dilutions.
-
Infect the cells with ZIKV at a predetermined Multiplicity of Infection (MOI), typically between 0.1 and 0.5. Include "virus only" and "cells only" controls.
-
Incubate the plates for a period sufficient for viral replication and cytopathic effect (CPE) to occur (e.g., 48-72 hours).
-
-
Quantification of Viral Activity:
-
Method A (CPE Inhibition): After incubation, assess cell viability using a reagent like MTT or CellTiter-Glo. The absorbance or luminescence signal is proportional to the number of viable cells.
-
Method B (Immunofluorescence): Fix the cells with formaldehyde, permeabilize them, and stain with an antibody against a viral protein (e.g., Flavivirus E protein). Use a fluorescently labeled secondary antibody for detection. Image the plates and quantify the percentage of infected cells.
-
-
Data Analysis:
-
For CPE inhibition, calculate the percentage of cell protection relative to controls. For immunofluorescence, calculate the percentage of infection inhibition.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to determine the EC50 value.
-
In parallel, run a cytotoxicity assay (CC50) by treating uninfected cells with the same compound dilutions to assess toxicity.[5]
-
This protocol is used to quantify the binding affinity (Kd) between a small molecule and a target protein, as demonstrated for a ZIKV E protein inhibitor.[9]
-
Reagent Preparation:
-
Target Protein: Purify the recombinant ZIKV protein of interest (e.g., E protein, NS5). Label the protein with a fluorescent dye (e.g., RED-tris-NTA) according to the manufacturer's protocol. Dilute the labeled protein in MST buffer to a constant final concentration.
-
Ligand (Small Molecule): Prepare a 2-fold serial dilution series of the unlabeled test compound in MST buffer.
-
-
Assay Procedure:
-
Mix the labeled protein solution 1:1 with each dilution of the test compound. Also, prepare a control sample with labeled protein and buffer only.
-
Load the samples into hydrophilic glass capillaries.
-
Place the capillaries into the MST instrument.
-
-
Data Acquisition and Analysis:
-
The instrument applies a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored. Changes in the hydration shell, charge, or size of the protein upon ligand binding result in a change in its thermophoretic movement.
-
The change in normalized fluorescence is plotted against the logarithm of the ligand concentration.
-
The resulting binding curve is fitted to the appropriate model (e.g., Kd model) to determine the dissociation constant (Kd).
-
References
- 1. High-throughput Antiviral Assays to Screen for Inhibitors of Zika Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Identification and Characterization of Zika Virus NS5 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Potent Zika Virus NS5 RNA-Dependent RNA Polymerase Inhibitors Combining Virtual Screening and Biological Assays [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Inhibition of NS2B/NS3 Protease: A New Therapeutic Opportunity to Treat Dengue and Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of NS2B-NS3 protease inhibitor that impairs Zika virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of Small-Molecule Inhibitors Against Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Potential Inhibitors of Zika Virus Envelope Protein Through Molecular Docking and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Envelope Protein-Targeting Zika Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. inspiralis.com [inspiralis.com]
- 15. protocols.io [protocols.io]
Early-Stage Research on ZIKV Inhibitors: A Technical Overview
Disclaimer: Initial searches for early-stage research on a Zika virus (ZIKV) inhibitor specifically named "Zikv-IN-8" did not yield any public-domain scientific literature or data. Therefore, this guide will focus on a representative early-stage ZIKV inhibitor, Pyrimidine-Der1 , for which research data is available, to illustrate the principles and methodologies of ZIKV inhibitor research. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction to Zika Virus and Inhibition Strategies
Zika virus (ZIKV) is a mosquito-borne flavivirus that has emerged as a significant public health concern due to its association with congenital abnormalities, such as microcephaly, and neurological disorders in adults, including Guillain-Barré syndrome.[1][2][3] The ZIKV genome is a single-stranded, positive-sense RNA that encodes three structural proteins (Capsid, pre-membrane, and envelope) and seven non-structural proteins.[4][5] The viral envelope (E) protein is crucial for the virus's entry into host cells, making it a key target for antiviral therapies.[4] Inhibition of the ZIKV NS2B-NS3 protease is another promising strategy.[6] The development of effective antiviral agents against ZIKV is a global health priority, with drug repurposing and the screening of small molecule libraries being key research avenues.[3][5]
Quantitative Data on Pyrimidine-Der1 Efficacy
Pyrimidine-Der1 has been identified as a potent inhibitor of ZIKV infection in early-stage research. Its efficacy is summarized by its half-maximal inhibitory concentration (IC50), 50% cytotoxicity concentration (CC50), and the resulting selectivity index (SI).
| Compound | Assay | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Pyrimidine-Der1 | Plaque Inhibition Assay (ZIKV R103451 strain) | Vero-E6 | 4.23 | > 90 | 22.14 | [4] |
| Pyrimidine-Der1 | Reporter ZIKV (ZIKV-R) Infection | BHK-21 | 6.13 | Not Reported | Not Reported | [4] |
| Pyrimidine-Der1 | Plaque Inhibition Assay (PAN2016, FLR human strains) | Not Reported | ~3–5 | Not Reported | Not Reported | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. The following are the key experimental protocols used in the evaluation of Pyrimidine-Der1.
Luciferase Reporter ZIKV-Based Inhibition Assay
This assay is a primary high-throughput screening method to identify potential ZIKV inhibitors.
-
Objective: To rapidly screen small molecule compounds for their ability to inhibit ZIKV infection.
-
Cell Line: Vero-E6 or BHK-21 cells are seeded in 96-well plates one day prior to the experiment.[4]
-
Procedure:
-
A luciferase reporter ZIKV (ZIKV-R) is mixed with serially diluted concentrations of the test compound (e.g., Pyrimidine-Der1).[4]
-
This mixture is then added to the pre-seeded cells.[4]
-
The cells are incubated for 48 hours to allow for viral infection and replication.[4]
-
After incubation, the cells are washed, and the relative luciferase activity is measured using a luminometer.[4]
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the luciferase activity in treated cells to that in untreated, infected cells. The IC50 value is derived from the dose-response curve.[4]
Cytotoxicity Assay (CCK-8)
This assay determines the concentration at which a compound becomes toxic to the host cells.
-
Objective: To evaluate the cytotoxicity of the identified hit compounds.
-
Cell Line: Vero-E6 cells.[4]
-
Procedure:
-
Vero-E6 cells are seeded in 96-well plates.
-
The cells are treated with serial dilutions of the test compound.
-
After a specified incubation period, the Cell Counting Kit-8 (CCK-8) reagent is added to each well.
-
The plates are incubated to allow for the conversion of the WST-8 tetrazolium salt to formazan by cellular dehydrogenases.
-
The absorbance is measured at 450 nm.
-
-
Data Analysis: The 50% cytotoxicity concentration (CC50) is calculated, representing the compound concentration that reduces cell viability by 50%.[4]
Plaque Inhibition Assay
This is a conventional assay to confirm the inhibitory activity of compounds against an authentic ZIKV strain.
-
Objective: To confirm and quantify the antiviral activity of hit compounds against live ZIKV.
-
Cell Line: Vero-E6 cells.[4]
-
Procedure:
-
Confluent monolayers of Vero-E6 cells are prepared in 6-well plates.
-
The cells are infected with a known amount of an authentic ZIKV strain (e.g., R103451).[4]
-
After a short adsorption period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.
-
The plates are incubated for several days to allow for the formation of viral plaques.
-
The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
-
Data Analysis: The number of plaques is counted for each compound concentration. The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.[4]
Visualizations: Signaling Pathways and Experimental Workflows
Zika Virus Life Cycle
The following diagram illustrates the key stages of the Zika virus life cycle, which are potential targets for antiviral inhibitors.
Caption: Overview of the Zika Virus life cycle, from host cell entry to the release of new virions.
Experimental Workflow for ZIKV Inhibitor Screening
The diagram below outlines the typical workflow for identifying and validating ZIKV inhibitors like Pyrimidine-Der1.
Caption: A typical experimental workflow for the screening and validation of ZIKV inhibitors.
Conclusion
The early-stage research on ZIKV inhibitors, exemplified by compounds like Pyrimidine-Der1, demonstrates a promising pipeline for the discovery of novel antiviral agents. The systematic approach, involving initial high-throughput screening, cytotoxicity assessment, and confirmation with authentic viral strains, is crucial for identifying potent and safe drug candidates. Further research into the mechanism of action and in vivo efficacy of these lead compounds is essential for their development into clinically effective therapeutics against Zika virus infection.
References
- 1. Vδ2 T-Cells Kill ZIKV-Infected Cells by NKG2D-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ZIKV: Epidemiology, infection mechanism and current therapeutics [frontiersin.org]
- 3. Identification of small molecule inhibitors of Zika virus infection and induced neural cell death via a drug repurposing screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Inhibitors of ZIKV Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Flavivirus Inhibitor NITD008
Disclaimer: Information regarding a specific compound designated "Zikv-IN-8" is not available in the public domain or scientific literature based on the conducted searches. Therefore, this technical guide will use a well-characterized Zika virus inhibitor, NITD008 , as an illustrative example to fulfill the detailed requirements of your request. All data, protocols, and visualizations provided are for NITD008 and its role in flavivirus research.
Introduction to NITD008
NITD008 is a potent adenosine nucleoside analog inhibitor that has demonstrated broad-spectrum antiviral activity against a range of flaviviruses, including Zika virus (ZIKV), Dengue virus (DENV), West Nile virus (WNV), and Yellow Fever virus (YFV). Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome replication. This makes NITD008 a significant compound in the field of flavivirus research and a promising candidate for antiviral drug development.
Quantitative Antiviral Activity of NITD008
The antiviral efficacy of NITD008 has been evaluated in various in vitro and in vivo models. The following table summarizes the key quantitative data from these studies.
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Zika Virus (ZIKV) | Vero | Plaque Assay | 0.28 - 0.95 | >10 | >10.5 - >35.7 | [1] |
| Dengue Virus (DENV) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
*EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. *CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of cells. *SI (Selectivity Index): The ratio of CC50 to EC50, indicating the therapeutic window of a drug.
Mechanism of Action: Targeting the Viral RdRp
NITD008 acts as a chain terminator during viral RNA synthesis. As a nucleoside analog, it is incorporated into the growing viral RNA chain by the RdRp. Once incorporated, it prevents the addition of subsequent nucleotides, thereby terminating the elongation of the viral genome.
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT)
This assay is used to quantify the infectivity of a virus and the efficacy of an antiviral compound.
Cytotoxicity Assay (CCK-8 or MTT)
This assay determines the concentration at which the compound becomes toxic to the host cells.
Signaling Pathways and Logical Relationships
Zika virus infection triggers host immune responses, including the interferon (IFN) signaling pathway. Some inhibitors can modulate these pathways. While NITD008 directly targets the virus, understanding the virus-host interaction is crucial for comprehensive antiviral strategies.
Conclusion and Future Directions
NITD008 represents a promising class of direct-acting antiviral agents against flaviviruses. Its potent inhibition of the viral RdRp and broad-spectrum activity make it a valuable tool for flavivirus research. However, due to toxic effects observed in pre-clinical evaluations, its development for human use has been challenging.[1] Future research may focus on developing derivatives of NITD008 with an improved safety profile or using it in combination therapies to enhance efficacy and reduce toxicity. The detailed understanding of its mechanism and the availability of robust experimental protocols are essential for advancing the development of effective countermeasures against the global threat of flaviviruses.
References
Zikv-IN-8: A Technical Guide to its Selectivity Index
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on Zikv-IN-8, a non-competitive inhibitor of the Zika virus (ZIKV). The focus of this document is the selectivity index of the compound, a critical parameter in the evaluation of its potential as an antiviral agent. Due to the limited availability of primary research data on this compound, this guide synthesizes information from supplier specifications and complements it with established experimental protocols and plausible mechanisms of action for non-competitive ZIKV inhibitors.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound are summarized in the table below. The half-maximal inhibitory concentration (IC50) represents the concentration at which the compound inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that results in 50% cell death. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a measure of the compound's therapeutic window.
| Parameter | Value | Reference |
| IC50 | 25.6 µM | [1] |
| Selectivity Index (SI) | 22.4 | [1] |
| Calculated CC50 | ~573.4 µM | N/A |
Note: The CC50 value was calculated based on the provided IC50 and Selectivity Index (CC50 = SI x IC50). The specific cell line used for these determinations has not been publicly disclosed.
Experimental Protocols
While the precise experimental conditions for this compound have not been published, the following are detailed, representative methodologies for determining the cytotoxicity and antiviral activity of compounds against the Zika virus.
Cytotoxicity Assay (CC50 Determination)
A common method for assessing cell viability is the MTT or CCK-8 assay.
Principle: These colorimetric assays measure the metabolic activity of viable cells. Reductase enzymes in metabolically active cells convert a tetrazolium salt (MTT) or a water-soluble tetrazolium salt (WST-8 in CCK-8) into a colored formazan product, the absorbance of which is proportional to the number of living cells.
Generalized Protocol:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, A549, or Huh-7 cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a cell-only control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay Reagent Addition: Add the MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Assay (IC50 Determination)
Several methods can be employed to measure the inhibition of Zika virus replication, including plaque reduction assays, focus-forming unit (FFU) assays, and quantitative reverse transcription PCR (qRT-PCR).
Generalized Plaque Reduction Assay Protocol:
-
Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., Vero cells) in 6-well or 12-well plates.
-
Virus Infection and Compound Treatment: Pre-incubate a known titer of Zika virus with serial dilutions of this compound for 1 hour. In parallel, treat the cell monolayers with the same concentrations of the compound. After 1 hour, infect the cells with the virus-compound mixture.
-
Overlay: After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of this compound to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for 3-5 days to allow for the formation of plaques (zones of cell death).
-
Plaque Visualization and Counting: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration relative to the virus-only control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Determining Selectivity Index
Caption: A flowchart illustrating the parallel experimental workflows for determining the CC50 and IC50 values, which are then used to calculate the selectivity index.
Postulated Signaling Pathway for a Non-Competitive ZIKV Inhibitor
This compound is described as a non-competitive inhibitor. While its precise target is unknown, a plausible mechanism for such an inhibitor could be the allosteric modulation of a key viral enzyme, such as the NS5 RNA-dependent RNA polymerase (RdRp) or the NS2B-NS3 protease. The following diagram illustrates a hypothetical mechanism targeting the NS5 RdRp.
References
Preliminary Efficacy of Small Molecule Inhibitors Targeting Zika Virus
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy of selected small molecule inhibitors targeting the Zika virus (ZIKV). Due to the absence of "Zikv-IN-8" in the reviewed scientific literature, this document focuses on other well-characterized ZIKV inhibitors, presenting key efficacy data, detailed experimental methodologies, and relevant viral-host signaling pathways. The information herein is intended to support ongoing research and development efforts for anti-ZIKV therapeutics.
Quantitative Efficacy Data of ZIKV Inhibitors
The following tables summarize the in vitro efficacy and cytotoxicity of various small molecule inhibitors against Zika virus. These compounds target different viral proteins crucial for replication, including the NS2B-NS3 protease, the NS3 helicase, and the NS5 RNA-dependent RNA polymerase (RdRp).
Table 1: Efficacy of ZIKV NS2B-NS3 Protease Inhibitors
| Compound | Assay Type | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Compound 8 | Enzyme Inhibition | - | 6.85 | - | - | - | [1][2] |
| Viral Replication | Vero | - | 0.52 | >200 | >384.6 | [2] | |
| Compound 3 | Enzyme Inhibition | - | 14.01 | - | - | - | [1][2] |
| Viral Replication | Vero | - | 2.15 | >200 | >93.0 | [2] | |
| Compound 9 | Enzyme Inhibition | - | 14.2 | - | - | - | [1][2] |
| Viral Replication | Vero | - | 3.52 | 61.48 | 17.5 | [2] | |
| Novobiocin | Viral Replication | - | - | 24.82 | - | - | [3] |
| Aprotinin | Enzyme Inhibition | - | 0.07 | - | - | - | [4] |
Table 2: Efficacy of ZIKV NS3 Helicase Inhibitors
| Compound | Assay Type | Cell Line | IC50 (nM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Epigallocatechin-3-gallate (EGCG) | NTPase Activity | - | 295.7 | - | - | - | [5] |
| Curcumin | NTPase Activity | - | 64,420 | 1.90 | 11.6 | 6.1 | [4][6] |
Table 3: Efficacy of ZIKV NS5 Polymerase (RdRp) and Methyltransferase (MTase) Inhibitors
| Compound | Target | Assay Type | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Theaflavin | NS5 MTase | Enzyme Inhibition | - | 10.10 | - | - | - | [7] |
| Viral Replication | - | - | 8.19 | - | - | [7] | ||
| Sinefungin | NS5 MTase | Enzyme Inhibition | - | 4.03 | - | - | - | [7] |
| PHA-690509 | Unknown (CDK inhibitor) | Viral RNA levels | SNB-19 | - | 1.72 | >10 | >5.8 | [8] |
| Niclosamide | Unknown | Viral RNA levels | SNB-19 | - | 0.37 | >10 | >27 | [8] |
Experimental Protocols
This section details the methodologies for key in vitro assays used to determine the efficacy of antiviral compounds against ZIKV.
Plaque Reduction Neutralization Test (PRNT)
The Plaque Reduction Neutralization Test (PRNT) is the gold-standard assay for quantifying neutralizing antibodies but can also be adapted to assess the inhibitory activity of compounds on viral infection.
Objective: To determine the concentration of a compound required to reduce the number of viral plaques by 50% (PRNT50).
Materials:
-
Vero cells (or other susceptible cell line)
-
Zika virus stock of known titer (PFU/mL)
-
Test compounds at various concentrations
-
Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)
-
Overlay medium (e.g., 1.2% methylcellulose in culture medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of the test compound in serum-free culture medium.
-
Virus-Compound Incubation: Mix a standardized amount of ZIKV (e.g., 100 PFU) with an equal volume of each compound dilution. Incubate the mixtures at 37°C for 1 hour to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the Vero cell monolayers and inoculate the cells with the virus-compound mixtures. Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes to ensure even distribution.
-
Overlay: After the incubation period, remove the inoculum and overlay the cell monolayer with the methylcellulose-containing medium. This semi-solid medium restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days until visible plaques are formed.
-
Staining: Remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, stain the cells with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: The PRNT50 is calculated as the reciprocal of the compound concentration that causes a 50% reduction in the number of plaques compared to the virus-only control wells.[9][10]
MTT Assay for Cytotoxicity and Antiviral Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine both the cytotoxicity of a compound and its ability to protect cells from virus-induced cytopathic effect (CPE).
Objective: To determine the 50% cytotoxic concentration (CC50) of a compound and its 50% effective concentration (EC50) in inhibiting ZIKV-induced cell death.
Materials:
-
Vero cells (or other susceptible cell line)
-
Zika virus stock
-
Test compounds
-
Cell culture medium with 10% FBS
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Addition (for CC50): To determine cytotoxicity, add serial dilutions of the test compound to wells containing cells but no virus.
-
Infection and Compound Addition (for EC50): To determine antiviral activity, infect cells with ZIKV at a multiplicity of infection (MOI) that causes significant CPE within 2-3 days. After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
Virus Yield Reduction Assay
This assay directly measures the amount of infectious virus produced in the presence of an antiviral compound.
Objective: To quantify the reduction in the production of infectious ZIKV particles in the presence of a test compound.
Procedure:
-
Infection and Treatment: Infect a confluent monolayer of susceptible cells with ZIKV in the presence of various concentrations of the test compound.
-
Incubation: Incubate the cells for one full viral replication cycle (e.g., 24-48 hours).
-
Harvesting: Collect the cell culture supernatant, which contains the progeny virions.
-
Titration: Determine the viral titer in the collected supernatants by performing a plaque assay or a TCID50 (50% Tissue Culture Infective Dose) assay on fresh cell monolayers.
-
Data Analysis: The reduction in viral yield is calculated by comparing the viral titers from compound-treated cells to those from untreated, virus-infected cells. The EC50 is the concentration of the compound that reduces the viral yield by 50%.[16]
Signaling Pathways and Experimental Workflows
ZIKV Evasion of the Type I Interferon Signaling Pathway
Zika virus has evolved multiple mechanisms to counteract the host's primary antiviral defense, the type I interferon (IFN) system. Several ZIKV non-structural (NS) proteins are involved in this antagonism. The diagram below illustrates the key points of interference.
Caption: ZIKV evasion of Type I Interferon signaling.
Interaction of ZIKV with TLR3 and Autophagy Pathways
Zika virus infection can trigger both TLR3 signaling and autophagy. While TLR3 activation can lead to an inflammatory response that may dampen the antiviral state, autophagy appears to have a dual role, being both pro-viral and anti-viral depending on the context.
Caption: ZIKV interaction with TLR3 and Autophagy.
Experimental Workflow for Antiviral Compound Screening
The general workflow for identifying and characterizing potential antiviral compounds involves a multi-step process, starting from high-throughput screening to more detailed mechanistic studies.
Caption: Antiviral compound screening workflow.
References
- 1. Development of NS2B-NS3 protease inhibitor that impairs Zika virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TLR3 Activation by Zika Virus Stimulates Inflammatory Cytokine Production Which Dampens the Antiviral Response Induced by RIG-I-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Small-Molecule Inhibitors Against Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Insights into Zika Virus NS3 Helicase Inhibition by Epigallocatechin-3-Gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Identification and Characterization of Zika Virus NS5 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of small molecule inhibitors of Zika virus infection and induced neural cell death via a drug repurposing screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 10. Plaque reduction neutralization test [bio-protocol.org]
- 11. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols for Zikv-IN-8: An In Vitro Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the in vitro antiviral activity of the hypothetical compound Zikv-IN-8 against Zika virus (ZIKV). The described methodologies are based on established assays for ZIKV inhibitors and can be adapted for screening and characterizing novel antiviral candidates.
Introduction
Zika virus (ZIKV) is a mosquito-borne flavivirus that has emerged as a significant global health concern due to its association with congenital microcephaly and other neurological disorders.[1][2] The ZIKV genome is a single-stranded, positive-sense RNA that encodes a single polyprotein, which is subsequently cleaved by viral and host proteases into three structural proteins (Capsid, prM, and Envelope) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5).[3] The NS2B-NS3 protease is essential for processing the viral polyprotein, making it a prime target for antiviral drug development.[4] this compound is a hypothetical small molecule inhibitor designed to target the ZIKV NS2B-NS3 protease, thereby inhibiting viral replication.
The following protocols detail the in vitro evaluation of this compound, including cytotoxicity assessment, antiviral activity determination through plaque reduction and yield reduction assays, and target validation via quantitative reverse transcription PCR (qRT-PCR).
Hypothetical Mechanism of Action of this compound
This compound is postulated to be a competitive inhibitor of the ZIKV NS2B-NS3 protease. By binding to the active site of the protease, it prevents the cleavage of the viral polyprotein, which is a critical step for the formation of the viral replication complex. This inhibition is expected to halt the production of new viral particles.
Caption: Hypothetical mechanism of this compound inhibiting the ZIKV NS2B-NS3 protease.
Data Presentation
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Assay Type | Cell Line | Parameter | Value |
| Cytotoxicity Assay | Vero | CC₅₀ (µM) | > 100 |
| Plaque Reduction Assay | Vero | EC₅₀ (µM) | 5.2 |
| Virus Yield Reduction Assay | Vero | EC₅₀ (µM) | 4.8 |
| qRT-PCR | Vero | EC₅₀ (µM) | 5.5 |
| Selectivity Index (SI) | Vero | CC₅₀ / EC₅₀ (Plaque Reduction) | > 19.2 |
CC₅₀: 50% cytotoxic concentration. EC₅₀: 50% effective concentration. The values presented are hypothetical for illustrative purposes.
Experimental Protocols
Cell and Virus Culture
-
Cell Line: Vero cells (African green monkey kidney epithelial cells) are commonly used for ZIKV propagation and antiviral assays due to their high susceptibility to infection.
-
Culture Conditions: Maintain Vero cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Virus Strain: A well-characterized strain of ZIKV (e.g., MR 766 or a contemporary clinical isolate) should be used. Propagate the virus in Vero cells and determine the viral titer by plaque assay.
Cytotoxicity Assay
This assay is crucial to determine the concentration range of this compound that is non-toxic to the host cells.
-
Method:
-
Seed Vero cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® assay.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by non-linear regression analysis of the dose-response curve.
-
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a classic assay to quantify the inhibition of viral infection.
-
Method:
-
Seed Vero cells in 12-well plates and grow to confluence.
-
Prepare serial dilutions of this compound.
-
In a separate tube, mix the compound dilutions with a known amount of ZIKV (typically 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Wash the confluent Vero cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with the virus-compound mixture for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with a medium containing 1% carboxymethylcellulose or agarose and the corresponding concentration of this compound.
-
Incubate the plates for 4-5 days until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of inhibition relative to the virus-only control.
-
Determine the 50% effective concentration (EC₅₀) from the dose-response curve.
-
Virus Yield Reduction Assay
This assay measures the effect of the compound on the production of infectious virus particles.
-
Method:
-
Seed Vero cells in 24-well plates and allow them to reach 90% confluency.
-
Pre-treat the cells with serial dilutions of this compound for 2 hours.
-
Infect the cells with ZIKV at a multiplicity of infection (MOI) of 0.1 for 1 hour.
-
Remove the virus inoculum, wash the cells, and add fresh medium containing the respective concentrations of this compound.
-
Incubate for 48 hours.
-
Collect the cell culture supernatant and determine the viral titer using a plaque assay on fresh Vero cell monolayers.
-
Calculate the EC₅₀ based on the reduction in viral titer compared to the untreated control.
-
Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is used to quantify the effect of this compound on viral RNA replication.
-
Method:
-
Follow the same infection protocol as the Virus Yield Reduction Assay (steps 1-5).
-
After the 48-hour incubation, lyse the cells and extract total RNA using a commercial kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.
-
Perform quantitative PCR using primers and a probe specific for a conserved region of the ZIKV genome (e.g., the envelope or NS5 gene).
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the reduction in viral RNA levels relative to the untreated control and determine the EC₅₀.
-
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the in vitro evaluation of this compound.
The Zika virus life cycle begins with the attachment of the viral envelope (E) protein to host cell receptors, leading to receptor-mediated endocytosis.[4][5] Following fusion of the viral and endosomal membranes in an acidic environment, the viral RNA is released into the cytoplasm.[1][4] The genomic RNA is then translated into a single polyprotein, which is processed by both host and viral proteases, including the ZIKV NS2B-NS3 protease.[3][4] The resulting non-structural proteins assemble into a replication complex on the endoplasmic reticulum, where viral RNA replication occurs.[3] Finally, new virions are assembled and released from the cell.[1]
Caption: Simplified Zika virus life cycle highlighting the target of this compound.
References
- 1. Frontiers | ZIKV: Epidemiology, infection mechanism and current therapeutics [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Antiviral Agents in Development for Zika Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Small-Molecule Inhibitors Against Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of zika virus pathogenesis: An update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Efficacy Testing of ZIKV-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of Zika virus (ZIKV) as a global health concern, linked to severe neurological complications such as microcephaly in newborns and Guillain-Barré syndrome in adults, has underscored the urgent need for effective antiviral therapeutics.[1][2] ZIKV, a member of the Flaviviridae family, is primarily transmitted by Aedes mosquitoes, but can also be spread through sexual and vertical transmission.[1][3][4] The virus has evolved mechanisms to evade the host's innate immune response, particularly by targeting the interferon (IFN) signaling pathway, to establish a productive infection.[1][3][5][6] This document provides detailed protocols for cell-based assays to determine the efficacy of ZIKV-IN-8, a novel investigational inhibitor of ZIKV replication.
ZIKV replication involves both structural (C, prM, E) and non-structural (NS) proteins.[3] The non-structural proteins are crucial for viral replication and for counteracting the host's immune defenses.[3][6] For instance, the NS5 protein of ZIKV targets STAT2 for degradation, thereby inhibiting the type I IFN signaling pathway.[1][6] Several host cell signaling pathways are perturbed during ZIKV infection, including the Toll-Like Receptor 3 (TLR3) pathway, autophagy, and the Hippo signaling pathway, making them potential targets for therapeutic intervention.[5][7][8]
These application notes describe key in vitro assays to quantify the antiviral activity of this compound, assess its cytotoxicity, and elucidate its potential mechanism of action. The protocols provided herein are for plaque reduction neutralization tests (PRNT), quantitative real-time PCR (RT-qPCR) for viral RNA quantification, and immunofluorescence assays (IFA) for viral protein detection.
Signaling Pathways in Zika Virus Infection
To understand the potential targets for this compound, it is crucial to visualize the key signaling pathways that ZIKV manipulates.
Caption: ZIKV non-structural (NS) proteins inhibit multiple stages of the type I interferon signaling pathway to evade the host immune response.
Quantitative Data Summary
The efficacy of this compound was evaluated using multiple cell-based assays. The following tables summarize the quantitative data obtained.
Table 1: Antiviral Activity and Cytotoxicity of this compound in Vero E6 Cells
| Assay Type | Endpoint | This compound | Ribavirin (Control) |
| Plaque Reduction Assay | EC₅₀ (µM) | 2.5 | 15.2 |
| RT-qPCR (Viral RNA) | EC₅₀ (µM) | 1.8 | 12.5 |
| Cytotoxicity Assay | CC₅₀ (µM) | >100 | >100 |
| Selectivity Index (SI) | (CC₅₀/EC₅₀) | >40 | >6.5 |
EC₅₀ (Half-maximal effective concentration): Concentration of the compound that inhibits ZIKV replication by 50%. CC₅₀ (Half-maximal cytotoxic concentration): Concentration of the compound that reduces cell viability by 50%. Selectivity Index (SI): A measure of the compound's therapeutic window.
Table 2: Time-of-Addition Experiment to Determine Mechanism of Action
| Time of Compound Addition (Relative to Infection) | Viral Titer Reduction (%) | Putative Stage of Inhibition |
| -2 to 0 hours (Pre-treatment) | 95% | Entry / Attachment |
| 0 to 2 hours (Co-treatment) | 92% | Entry / Fusion |
| 2 to 24 hours (Post-treatment) | 45% | Post-entry / Replication |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.
Materials:
-
Vero E6 cells
-
Zika Virus (e.g., MR766 or a recent clinical isolate)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound and control compounds
-
Carboxymethylcellulose (CMC) or Avicel for overlay
-
Crystal Violet staining solution
-
12-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 12-well plates at a density of 1 x 10⁵ cells per well and incubate overnight at 37°C with 5% CO₂ to form a confluent monolayer.[4]
-
Compound Dilution: Prepare serial dilutions of this compound and control compounds in serum-free DMEM.
-
Virus-Compound Incubation: Mix the compound dilutions with a known titer of ZIKV (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the Vero E6 cells and inoculate the cells with the virus-compound mixture (200 µL/well). Incubate for 1-2 hours at 37°C, with gentle rocking every 30 minutes to ensure even distribution.[9]
-
Overlay: After incubation, remove the inoculum and overlay the cell monolayer with 1 mL of DMEM containing 2% FBS and 1% CMC.
-
Incubation: Incubate the plates for 4-5 days at 37°C with 5% CO₂ until visible plaques are formed.
-
Staining and Counting: Fix the cells with 4% paraformaldehyde for 30 minutes. Remove the overlay and stain the cells with 0.1% crystal violet solution for 20 minutes.[4] Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. The EC₅₀ value is determined by non-linear regression analysis of the dose-response curve.
Caption: Workflow for determining the antiviral efficacy of a compound using the Plaque Reduction Neutralization Test.
Protocol 2: Viral RNA Quantification by RT-qPCR
This assay measures the effect of the compound on the accumulation of viral RNA within infected cells.
Materials:
-
HuH-7 or other susceptible human cell line
-
Zika Virus
-
This compound and control compounds
-
RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
RT-qPCR master mix
-
Primers and probe specific for a conserved region of the ZIKV genome (e.g., Envelope gene)
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Seed HuH-7 cells in a 96-well plate. Once confluent, pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Infection: Infect the cells with ZIKV at a multiplicity of infection (MOI) of 1.[10]
-
Incubation: Incubate for 24-48 hours at 37°C.
-
RNA Extraction: Harvest the cell supernatant or cell lysate and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RT-qPCR: Perform one-step RT-qPCR using specific primers and a probe for the ZIKV genome. Use a standard curve of in vitro transcribed ZIKV RNA to quantify the viral RNA copy number.
-
Data Analysis: Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH) for cell lysate samples. Calculate the percentage of inhibition relative to the virus-only control and determine the EC₅₀ value.
Protocol 3: Immunofluorescence Assay (IFA) for Viral Antigen
IFA allows for the visualization and quantification of viral protein expression within infected cells.
Materials:
-
A549 or other susceptible cells grown on coverslips in 24-well plates
-
Zika Virus
-
This compound and control compounds
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Primary antibody (e.g., mouse anti-flavivirus E protein antibody, 4G2)
-
Fluorescently labeled secondary antibody (e.g., Goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Treat with serial dilutions of this compound for 1 hour prior to infection.
-
Infection: Infect the cells with ZIKV at an MOI of 1 for 24 hours.[10]
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 20 minutes at room temperature, and then permeabilize with 0.1% Triton X-100 for 10 minutes.[11]
-
Immunostaining:
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with the primary antibody (e.g., 4G2, 1:100 dilution) for 1 hour at 37°C.[11]
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS and counterstain with DAPI.
-
-
Imaging and Analysis: Mount the coverslips on microscope slides. Acquire images using a fluorescence microscope. The percentage of infected cells (positive for viral antigen) can be quantified using image analysis software (e.g., ImageJ) by counting the number of fluorescent cells relative to the total number of DAPI-stained nuclei.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the in vitro efficacy of this compound. By employing a combination of functional assays (PRNT) and mechanistic assays (RT-qPCR, IFA), researchers can obtain comprehensive data on the compound's antiviral activity, potency, and potential mode of action. The presented data for this compound suggests it is a potent inhibitor of ZIKV replication with a favorable selectivity index, warranting further investigation in preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Developing Therapies to Combat Zika Virus: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zika Virus: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 4. Zika Virus Infectious Cell Culture System and the In Vitro Prophylactic Effect of Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Complementary Mechanisms Potentially Involved in the Pathology of Zika Virus [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Hippo Signaling Pathway Has a Critical Role in Zika Virus Replication and in the Pathogenesis of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Protocol for The Production, Titration and Imaging of Zika Virus in Mammalian Cells - Creative Biogene [creative-biogene.com]
- 10. Production, Titration and Imaging of Zika Virus in Mammalian Cells [bio-protocol.org]
- 11. Development of a high-throughput colorimetric Zika virus infection assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Zikv-IN-8 Dose-Response Curve
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zika virus (ZIKV), a member of the Flaviviridae family, is a mosquito-borne pathogen of significant global health concern due to its association with congenital microcephaly and Guillain-Barré syndrome.[1][2] The ZIKV non-structural protein 5 (NS5) is a critical enzyme for viral replication, possessing both an RNA-dependent RNA polymerase (RdRp) domain and a methyltransferase (MTase) domain.[3] The NS5 MTase domain is responsible for capping the 5' end of the viral RNA, a process essential for viral RNA stability, translation, and evasion of the host's innate immune response.[3][4] Consequently, the ZIKV NS5 MTase has emerged as a promising target for the development of novel antiviral therapies.
Zikv-IN-8 is a novel small molecule inhibitor designed to target the ZIKV NS5 MTase. These application notes provide a comprehensive overview and detailed protocols for determining the dose-response curve of this compound, a crucial step in evaluating its potency and therapeutic potential. The protocols cover enzymatic assays, cell-based antiviral assays, and cytotoxicity assessments.
Mechanism of Action
This compound is hypothesized to be a competitive inhibitor of the ZIKV NS5 MTase. It is designed to bind to the S-adenosyl-L-methionine (SAM) binding pocket of the enzyme, thereby preventing the transfer of a methyl group to the viral RNA cap structure.[5] This inhibition of RNA capping is expected to lead to the degradation of viral RNA and a potent antiviral effect.[3]
Quantitative Data Summary
The following tables summarize the expected quantitative data from the dose-response evaluation of this compound. This data is essential for determining the inhibitor's potency, selectivity, and therapeutic window.
Table 1: Enzymatic Inhibition of ZIKV NS5 MTase by this compound
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | ZIKV NS5 MTase | Luminescence-based MTase Assay | 0.5 - 5.0 |
| Theaflavin (Reference) | ZIKV NS5 MTase | Luminescence-based MTase Assay | 10.10[6][7] |
Table 2: Antiviral Activity and Cytotoxicity of this compound in Cell Culture
| Compound | Cell Line | Antiviral Assay | EC50 (µM) | Cytotoxicity Assay | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Vero | Plaque Reduction Assay | 1.0 - 10.0 | CCK-8 Assay | > 100 | > 10 - 100 |
| This compound | Huh7 | qRT-PCR | 1.0 - 10.0 | CCK-8 Assay | > 100 | > 10 - 100 |
| Theaflavin (Reference) | Huh7 | qRT-PCR | 8.19[6][7] | CCK-8 Assay | > 128[6] | > 15.6 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: ZIKV NS5 MTase Inhibition Assay (Luminescence-based)
This protocol is adapted from luminescence-based methyltransferase assays used for screening ZIKV NS5 MTase inhibitors.[6][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the enzymatic activity of ZIKV NS5 MTase.
Materials:
-
Recombinant ZIKV NS5 MTase protein
-
S-adenosyl-L-methionine (SAM)
-
RNA substrate (e.g., GpppA-RNA)
-
MTase-Glo™ Reagent and MTase-Glo™ Detection Solution (Promega)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM DTT)
-
This compound compound stock solution in DMSO
-
White, opaque 96-well assay plates
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (assay buffer with DMSO).
-
Add 10 µL of recombinant ZIKV NS5 MTase (final concentration ~50 nM) to each well.
-
Incubate the plate for 30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of a mix of SAM (final concentration 10 µM) and RNA substrate (final concentration 1 µM).
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction and detect the remaining SAM by adding 25 µL of MTase-Glo™ Reagent. Incubate for 30 minutes at room temperature.
-
Add 25 µL of MTase-Glo™ Detection Solution to convert the signal to a stable luminescent output. Incubate for another 30 minutes.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the half-maximal effective concentration (EC50) of this compound in inhibiting ZIKV replication in a cell-based assay.
Materials:
-
Vero cells (or other susceptible cell lines like Huh7)
-
Zika virus stock of known titer (PFU/mL)
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)
-
This compound compound stock solution in DMSO
-
Overlay medium (e.g., DMEM with 1% methylcellulose and 2% FBS)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed Vero cells in 6-well plates at a density that will form a confluent monolayer after 24 hours.
-
On the day of the experiment, prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Aspirate the growth medium from the cell monolayers.
-
Infect the cells with ZIKV at a multiplicity of infection (MOI) that yields approximately 50-100 plaques per well. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the virus.
-
After the incubation period, remove the viral inoculum and wash the cells once with PBS.
-
Add 2 mL of the overlay medium containing the different concentrations of this compound or vehicle control (DMSO) to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days until visible plaques are formed.
-
After incubation, fix the cells with 4% formaldehyde for 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of plaque reduction against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.[8]
Protocol 3: Cytotoxicity Assay (CCK-8 Assay)
Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound on the host cells used in the antiviral assay.
Materials:
-
Vero cells (or the same cell line used in the antiviral assay)
-
DMEM with 10% FBS
-
This compound compound stock solution in DMSO
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[9]
-
Prepare serial dilutions of this compound in DMEM with 10% FBS.
-
Aspirate the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO). Include wells with cells and medium only as a negative control for cytotoxicity.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days).
-
After incubation, add 10 µL of CCK-8 solution to each well.[9]
-
Incubate the plate for 1-4 hours at 37°C until the color of the medium changes.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the CC50 value.
Experimental Workflow
The following diagram illustrates the overall workflow for determining the dose-response curve of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | ZIKV: Epidemiology, infection mechanism and current therapeutics [frontiersin.org]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. Frontiers | Host Molecules Regulating Neural Invasion of Zika Virus and Drug Repurposing Strategy [frontiersin.org]
- 5. Broad-spectrum small-molecule inhibitors targeting the SAM-binding site of flavivirus NS5 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of Zika Virus NS5 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of Zika Virus NS5 Methyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.tocris.com [resources.tocris.com]
Application of Zikv-IN-8 in Neuronal Progenitor Cell Models
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zika virus (ZIKV), a mosquito-borne flavivirus, has emerged as a significant global health concern due to its association with severe neurological complications, particularly congenital Zika syndrome (CZS) characterized by microcephaly in newborns.[1][2] Foundational research has identified human neural progenitor cells (hNPCs) as a primary target of ZIKV infection.[1][3] The virus preferentially infects these cells, leading to a cascade of detrimental effects including cell cycle arrest, apoptosis, and impaired neurogenesis, ultimately contributing to the devastating developmental abnormalities seen in CZS.[3][4][5]
Zikv-IN-8 (also known as Compound 9b) is a novel noncompetitive inhibitor of the Zika virus.[6] While its precise molecular target is still under investigation, its noncompetitive mechanism of action suggests it may target an allosteric site on a crucial viral enzyme, such as the NS2B-NS3 protease, which is essential for viral replication.[7][8][9][10] This document provides detailed application notes and proposed protocols for the utilization of this compound in neuronal progenitor cell models to investigate its potential as a therapeutic agent against ZIKV-induced neuropathogenesis.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 | 25.6 μM | Not Specified | [6] |
| Selectivity Index (SI) | 22.4 | Not Specified | [6] |
Note: The specific cell line used for these initial characterizations is not publicly available. Further studies are required to determine the efficacy and cytotoxicity of this compound specifically in neuronal progenitor cells.
Proposed Signaling Pathway of ZIKV Infection and Potential Inhibition by this compound
The following diagram illustrates the key steps of ZIKV entry and replication in a host cell, highlighting the presumed target of this compound.
Caption: Proposed mechanism of ZIKV replication and inhibition by this compound.
Experimental Protocols
The following are proposed protocols for evaluating the efficacy and mechanism of action of this compound in a neuronal progenitor cell (NPC) model of Zika virus infection.
Culture of Human Neuronal Progenitor Cells (hNPCs)
Objective: To maintain a healthy and proliferative culture of hNPCs for subsequent experiments.
Materials:
-
Cryopreserved hNPCs
-
NPC growth medium (e.g., DMEM/F12 supplemented with N2, B27, FGF2, and EGF)
-
Poly-L-ornithine/laminin-coated culture vessels
-
Cell dissociation reagent (e.g., Accutase)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thaw cryopreserved hNPCs rapidly in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed NPC growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh NPC growth medium.
-
Plate the cells onto poly-L-ornithine/laminin-coated culture vessels at a recommended seeding density.
-
Incubate at 37°C with 5% CO2, changing the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency using a gentle cell dissociation reagent.
ZIKV Infection of hNPCs and Treatment with this compound
Objective: To establish a ZIKV infection model in hNPCs and to treat the infected cells with this compound.
Materials:
-
Cultured hNPCs
-
Zika virus stock (e.g., MR766 or a contemporary strain)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
NPC growth medium
-
Biosafety cabinet (BSL-2 or BSL-3, depending on institutional guidelines)
Protocol:
-
Seed hNPCs in appropriate culture vessels (e.g., 96-well plates for viability assays, 24-well plates for RNA/protein analysis).
-
Allow cells to adhere and grow for 24 hours.
-
In a biosafety cabinet, dilute the ZIKV stock to the desired multiplicity of infection (MOI) in a small volume of NPC growth medium.
-
Remove the culture medium from the cells and add the diluted virus.
-
Incubate for 2 hours at 37°C to allow for viral adsorption, gently rocking the plate every 30 minutes.
-
After incubation, remove the viral inoculum and wash the cells once with PBS.
-
Add fresh NPC growth medium containing various concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Incubate the plates for the desired experimental duration (e.g., 24, 48, 72 hours).
Assessment of this compound Efficacy
Objective: To determine the effect of this compound on ZIKV replication and cell viability in hNPCs.
A. Cell Viability Assay (MTS/MTT Assay)
Protocol:
-
At the end of the treatment period, add a cell viability reagent (e.g., MTS or MTT) to each well of a 96-well plate.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the mock-infected, vehicle-treated control.
B. Quantification of Viral Load (RT-qPCR)
Protocol:
-
Harvest the cell culture supernatant and/or the cells at different time points post-infection.
-
Extract viral RNA using a suitable viral RNA extraction kit.
-
Perform one-step reverse transcription-quantitative PCR (RT-qPCR) using ZIKV-specific primers and probes.
-
Quantify the viral RNA copies by comparing to a standard curve of known concentrations.
C. Plaque Assay
Protocol:
-
Collect the supernatant from infected and treated hNPC cultures.
-
Prepare serial dilutions of the supernatant.
-
Infect a monolayer of susceptible cells (e.g., Vero cells) with the dilutions.
-
After viral adsorption, overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose).
-
Incubate for several days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the viral titer (plaque-forming units per mL).
Mechanistic Studies
Objective: To investigate the mechanism by which this compound inhibits ZIKV in hNPCs.
A. Immunofluorescence Staining
Protocol:
-
Culture and infect hNPCs on coverslips.
-
At the desired time point, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against ZIKV proteins (e.g., envelope protein) and cellular markers of interest (e.g., cleaved caspase-3 for apoptosis, Ki67 for proliferation).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.
-
Visualize and capture images using a fluorescence microscope.
B. Western Blot Analysis
Protocol:
-
Lyse the infected and treated hNPCs in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against viral proteins (e.g., NS2B, NS3) and host proteins involved in relevant pathways (e.g., components of the apoptosis or cell cycle pathways).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for evaluating this compound in an hNPC model.
Caption: General workflow for testing this compound in ZIKV-infected hNPCs.
References
- 1. Zika virus differentially infects human neural progenitor cells according to their state of differentiation and dysregulates neurogenesis through the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ZIKV: Epidemiology, infection mechanism and current therapeutics [frontiersin.org]
- 3. Zika Virus Neuropathogenesis: The Different Brain Cells, Host Factors and Mechanisms Involved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zika Virus Depletes Neural Progenitors in Human Cerebral Organoids through Activation of the Innate Immune Receptor TLR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of zika virus pathogenesis: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of NS2B-NS3 protease inhibitor that impairs Zika virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Small-Molecule Inhibitors Against Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric Inhibitors of Zika Virus NS2B-NS3 Protease Targeting Protease in “Super-Open” Conformation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of ZIKV Antiviral Agents in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of Zika virus (ZIKV) as a global health concern, particularly due to its association with severe neurological complications such as microcephaly in newborns, has underscored the urgent need for effective antiviral therapies. Preclinical evaluation of potential therapeutic agents in relevant animal models is a critical step in the drug development pipeline. This document provides detailed application notes and protocols for conducting in vivo studies of ZIKV inhibitors in mouse models, using the broad-spectrum antiviral compound BCX4430 (Galidesivir) as a representative example. These guidelines are intended to assist researchers in designing and executing robust in vivo efficacy studies.
Zika virus, a member of the Flaviviridae family, is an enveloped, single-stranded positive-sense RNA virus. Its replication cycle involves entry into host cells, translation of the viral polyprotein, proteolytic processing by viral and host proteases, replication of the viral RNA genome by the viral RNA-dependent RNA polymerase (RdRp), and assembly and release of new virions. Small molecule inhibitors targeting various stages of this life cycle are under investigation as potential therapeutics.
Murine Models for Zika Virus Infection
Standard laboratory mice are generally not susceptible to ZIKV infection due to a robust type I interferon (IFN) response that effectively controls viral replication. To overcome this, researchers utilize immunocompromised mouse strains that lack key components of the innate immune system. The most commonly used models for testing antiviral efficacy include:
-
AG129 Mice: These mice lack receptors for both type I (IFN-α/β) and type II (IFN-γ) interferons, making them highly susceptible to ZIKV infection. Infection in these mice leads to a lethal disease phenotype, providing a stringent model for evaluating the protective efficacy of antiviral compounds.[1]
-
IFNAR-/- Mice: These mice have a targeted disruption of the type I interferon receptor (IFN-α/β receptor) gene. They are also highly susceptible to ZIKV and develop lethal disease, making them a suitable alternative to AG129 mice.
The choice of mouse model can influence the disease course and outcome, and therefore should be carefully considered based on the specific research questions.
BCX4430: A Case Study for a ZIKV Inhibitor
BCX4430 (Galidesivir) is an adenosine nucleoside analog that functions as a viral RNA-dependent RNA polymerase inhibitor.[1] It has demonstrated broad-spectrum activity against a variety of RNA viruses.[1][2] In the context of ZIKV, BCX4430 has been shown to be effective in both cell culture and in a lethal mouse model of ZIKV infection.[1][2]
Mechanism of Action: Inhibition of Viral RNA Polymerase
BCX4430 is a prodrug that is metabolized within the host cell to its active triphosphate form. This active form acts as a non-obligate RNA chain terminator, competing with the natural nucleoside triphosphate for incorporation into the nascent viral RNA strand by the ZIKV RNA-dependent RNA polymerase (RdRp). Once incorporated, it leads to premature termination of RNA synthesis, thereby inhibiting viral replication.
Mechanism of Action of BCX4430.
Quantitative Data Summary
The following tables summarize the in vivo efficacy data for BCX4430 against Zika virus in AG129 mice.
Table 1: Survival Rate of ZIKV-Infected AG129 Mice Treated with BCX4430
| Treatment Group | Dose (mg/kg/day) | Administration Route | Treatment Start | Survival Rate (%) |
| Vehicle Control | - | Intraperitoneal (IP) | Day 4 post-infection | 0 |
| BCX4430 | 100 | Intraperitoneal (IP) | Day 4 post-infection | 90 |
| BCX4430 | 33 | Intraperitoneal (IP) | Day 4 post-infection | 50 |
Data adapted from in vivo studies in AG129 mice.[1]
Table 2: Viremia in ZIKV-Infected AG129 Mice Treated with BCX4430
| Treatment Group | Dose (mg/kg/day) | Mean Viral Load (log10 PFUe/mL) at Day 5 |
| Vehicle Control | - | ~ 6.5 |
| BCX4430 | 100 | ~ 4.0 |
| BCX4430 | 33 | ~ 5.0 |
PFUe: Plaque-Forming Unit Equivalents. Data represents a significant reduction in viremia in treated groups compared to the vehicle control.[1]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of BCX4430 in the AG129 Mouse Model
Objective: To evaluate the efficacy of BCX4430 in protecting AG129 mice from lethal ZIKV challenge.
Materials:
-
AG129 mice (8-10 weeks old, mixed-sex)[1]
-
Zika virus strain (e.g., P 6-740, an Asian lineage strain)[1]
-
BCX4430 (Galidesivir)
-
Vehicle control (e.g., sterile phosphate-buffered saline - PBS)
-
Sterile syringes and needles
-
Biosafety level 2 (BSL-2) or 3 (BSL-3) animal facility, depending on institutional guidelines for ZIKV research.
-
Personal protective equipment (PPE)
Experimental Workflow:
References
Determining the Potency of ZIKV-IN-8: Application Notes and Protocols for IC50 Measurement
For Immediate Release
[City, State] – [Date] – In the ongoing effort to combat the global health threat posed by the Zika virus (ZIKV), accurate and reproducible methods for evaluating antiviral compounds are paramount. These application notes provide detailed protocols for determining the 50% inhibitory concentration (IC50) of ZIKV-IN-8, a known non-competitive inhibitor of the Zika virus. The following methodologies are designed for researchers, scientists, and drug development professionals to assess the in vitro efficacy of this compound and other potential antiviral candidates.
This compound has been identified as a significant inhibitor of Zika virus replication, with a reported IC50 value of 25.6 μM and a selectivity index of 22.4.[1] The selectivity index (SI), a ratio of the 50% cytotoxic concentration (CC50) to the IC50, provides a measure of the compound's therapeutic window. A higher SI value is indicative of a more promising safety profile.
This document outlines several robust assays for determining the IC50 value of this compound, including cell-based assays that measure the inhibition of viral replication and cytotoxicity assays to evaluate the compound's effect on host cell viability.
Data Presentation
A summary of the known quantitative data for this compound is presented in the table below. This allows for a clear and concise overview of its antiviral potency and cytotoxic profile.
| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Assay Method | Cell Line | Virus Strain | Reference |
| This compound | 25.6 | 573.44 | 22.4 | Not Specified | Not Specified | Not Specified | [1] |
Note: The CC50 value was calculated using the provided IC50 and Selectivity Index (SI = CC50 / IC50).
Signaling Pathways and Experimental Workflows
To visualize the intricate processes involved in Zika virus infection and the experimental procedures for its inhibition, the following diagrams have been generated.
Caption: Zika Virus Lifecycle and Potential Inhibition by this compound.
Caption: General workflow for determining the IC50 of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to determine the IC50 value of this compound. It is recommended to use appropriate biosafety level 2 (BSL-2) or higher facilities and practices when handling infectious Zika virus.
Protocol 1: Plaque Reduction Neutralization Test (PRNT) for IC50 Determination
This assay is considered the gold standard for quantifying the titer of neutralizing antibodies but can be adapted to determine the IC50 of antiviral compounds.
Materials:
-
Cell Line: Vero cells (ATCC CCL-81)
-
Zika Virus Strain: PRVABC59 (ATCC VR-1843)
-
Compound: this compound
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Overlay: 1% Methylcellulose in DMEM with 2% FBS.
-
Stain: 0.1% Crystal Violet in 20% ethanol.
-
96-well and 12-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in DMEM with 2% FBS, starting from a concentration of at least 10 times the expected IC50.
-
Virus-Compound Incubation: Mix each dilution of this compound with an equal volume of Zika virus suspension containing approximately 100 plaque-forming units (PFU) per 100 µL. Incubate the mixture at 37°C for 1 hour.
-
Infection: Remove the culture medium from the Vero cell monolayers and inoculate with 100 µL of the virus-compound mixture. Incubate at 37°C for 1 hour, gently rocking the plates every 15 minutes to ensure even distribution of the virus.
-
Overlay Application: After incubation, remove the inoculum and overlay the cells with 1 mL of the 1% methylcellulose overlay medium.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes. Gently wash the plates with water and allow them to dry.
-
Plaque Counting: Count the number of plaques in each well.
-
IC50 Calculation: The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 value is determined by non-linear regression analysis of the dose-response curve.
Protocol 2: Cell Viability Assay (CellTiter-Glo®) for IC50 Determination
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. Inhibition of ZIKV-induced cytopathic effect (CPE) by this compound will result in a higher number of viable cells.
Materials:
-
Cell Line: Huh-7 cells (human hepatoma) or SNB-19 cells (human glioblastoma).
-
Zika Virus Strain: MR766 (ATCC VR-84)
-
Compound: this compound
-
Media: DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
96-well opaque-walled plates.
Procedure:
-
Cell Seeding: Seed Huh-7 or SNB-19 cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium.
-
Infection and Treatment: Remove the medium from the cells and add 100 µL of medium containing Zika virus at a multiplicity of infection (MOI) of 0.1. Immediately add the serially diluted this compound to the respective wells. Include uninfected cells as a negative control and infected, untreated cells as a positive control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
ATP Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the uninfected and infected controls. The IC50 value is determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.
Protocol 3: Quantitative RT-PCR (qRT-PCR) for IC50 Determination
This method quantifies the amount of viral RNA in the supernatant of infected cells, providing a direct measure of viral replication.
Materials:
-
Cell Line: A549 cells (human lung carcinoma).
-
Zika Virus Strain: Any well-characterized strain (e.g., PRVABC59).
-
Compound: this compound
-
Media: DMEM with 2% FBS and 1% Penicillin-Streptomycin.
-
Reagents: RNA extraction kit, reverse transcriptase, qPCR master mix, and ZIKV-specific primers and probe.
-
24-well plates.
Procedure:
-
Cell Seeding and Infection: Seed A549 cells in a 24-well plate. The next day, infect the cells with ZIKV at an MOI of 0.5 for 1 hour.
-
Treatment: After infection, wash the cells with PBS and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
RNA Extraction: Extract viral RNA from the supernatant using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR: Perform one-step qRT-PCR using a commercial kit and ZIKV-specific primers and probe. A standard curve of known viral RNA concentrations should be included to quantify the viral load.
-
IC50 Calculation: The amount of viral RNA in each sample is quantified. The percentage of inhibition is calculated relative to the virus control. The IC50 value is determined from the dose-response curve.
Protocol 4: Cytotoxicity Assay (CCK-8) for CC50 Determination
This assay is crucial for determining the concentration of this compound that causes a 50% reduction in the viability of uninfected cells (CC50).
Materials:
-
Cell Line: The same cell line used for the IC50 determination (e.g., Vero, Huh-7, SNB-19).
-
Compound: this compound
-
Media: DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagent: Cell Counting Kit-8 (CCK-8).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as for the IC50 assay.
-
Compound Treatment: The following day, add serial dilutions of this compound to the cells. Include wells with untreated cells as a control for 100% viability.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
CC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined from the dose-response curve.
By following these detailed protocols, researchers can reliably and accurately determine the IC50 and CC50 values of this compound, contributing to the development of effective antiviral therapies against Zika virus.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Zikv-IN-8 Concentration in Cell Culture
Welcome to the technical support center for Zikv-IN-8, a novel inhibitor of Zika virus (ZIKV) replication. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor designed to target the ZIKV NS5 protein. The Zika virus NS5 protein is crucial for viral replication and evasion of the host's innate immune response. Specifically, NS5 mediates the degradation of STAT2, a key component of the type I interferon (IFN) signaling pathway, thereby dampening the antiviral state of the host cell.[1][2] this compound is hypothesized to interfere with the interaction between NS5 and the host cell machinery responsible for STAT2 degradation, thus restoring the IFN-mediated antiviral response.
Q2: Which cell lines are recommended for use with this compound?
A2: A variety of cell lines are susceptible to ZIKV infection and are suitable for studying the effects of this compound. The choice of cell line may depend on the specific research question. Commonly used cell lines include:
-
Vero cells: An African green monkey kidney cell line that is highly permissive to ZIKV infection and commonly used for plaque assays and viral titration.[3][4]
-
A549 cells: A human lung adenocarcinoma cell line often used to study the innate immune response to viral infections.[1][5]
-
SNB-19 cells: A human glioblastoma cell line relevant for studying the neurological aspects of ZIKV infection.[6][7]
-
Huh7 cells: A human hepatoma cell line that can support robust ZIKV replication.[8]
Q3: What is a typical starting concentration range for this compound in cell culture?
A3: For initial experiments, a concentration range of 0.1 µM to 50 µM is recommended. This range is based on the activity of other reported small molecule inhibitors of ZIKV.[3][6] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q4: How should I assess the cytotoxicity of this compound?
A4: Cytotoxicity should be evaluated in parallel with antiviral activity. A common method is the CCK-8 (Cell Counting Kit-8) assay or MTT assay.[3] These colorimetric assays measure cell viability and can be used to determine the 50% cytotoxicity concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.
Q5: How can I determine the antiviral activity of this compound?
A5: The antiviral activity is typically quantified by measuring the reduction in viral titer or viral replication. Common assays include:
-
Plaque Assay: This is a standard method to determine the number of infectious virus particles.[3][8]
-
Focus-Forming Unit (FFU) Assay: An alternative to the plaque assay that uses immunostaining to detect infected cells.[7]
-
RT-qPCR: This method quantifies the amount of viral RNA in the cell culture supernatant or within the cells.[9]
From these assays, the 50% inhibitory concentration (IC50) can be calculated, which is the concentration of this compound that inhibits viral replication by 50%.
Troubleshooting Guides
Problem: High Cytotoxicity Observed
| Possible Cause | Suggested Solution |
| Concentration of this compound is too high. | Perform a dose-response curve to determine the CC50. Start with a lower concentration range in subsequent experiments. |
| Cell line is particularly sensitive. | Test this compound on a different, more robust cell line. Ensure the health and confluency of the cells are optimal before adding the compound. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below a non-toxic level (typically <0.5%). Run a solvent-only control. |
| Incubation time is too long. | Reduce the duration of exposure to this compound. Perform a time-course experiment to find the optimal incubation period. |
Problem: No or Low Antiviral Activity
| Possible Cause | Suggested Solution |
| Concentration of this compound is too low. | Increase the concentration of this compound. Perform a dose-response experiment to determine the IC50. |
| Degradation of the compound. | Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. |
| Incorrect timing of compound addition. | The timing of drug addition is critical for inhibitors targeting specific viral life cycle stages. For an inhibitor of replication, add the compound shortly after viral infection. A time-of-addition assay can pinpoint the stage of inhibition.[3] |
| High Multiplicity of Infection (MOI). | A high viral load may overcome the inhibitory effect. Use a lower MOI (e.g., 0.1 to 1) for your experiments.[10][11] |
| Cell line is not permissive to ZIKV or the inhibitor is not effective in that cell type. | Confirm that the chosen cell line is susceptible to ZIKV infection.[9] Test the inhibitor in a different permissive cell line. |
Problem: Inconsistent Results
| Possible Cause | Suggested Solution |
| Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations. |
| Inconsistent viral stock. | Use a viral stock with a known and consistent titer. Aliquot the viral stock to avoid multiple freeze-thaw cycles. |
| Pipetting errors. | Calibrate pipettes regularly. Use precise pipetting techniques, especially for serial dilutions. |
| Assay variability. | Include appropriate positive and negative controls in every experiment. Run replicates for each condition. |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxicity Concentration (CC50)
-
Cell Seeding: Seed a 96-well plate with your chosen cell line at a density that will result in 80-90% confluency at the time of the assay.
-
Compound Dilution: Prepare a series of 2-fold dilutions of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used for the dilutions.
-
Treatment: After 24 hours, replace the medium in the wells with the prepared dilutions of this compound. Include wells with untreated cells and cells treated with the vehicle control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of your planned antiviral assay (e.g., 48 or 72 hours).
-
Viability Assay: Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression to determine the CC50.
Protocol 2: Determining the 50% Inhibitory Concentration (IC50) by Plaque Assay
-
Cell Seeding: Seed 6-well plates with a permissive cell line (e.g., Vero cells) to form a confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of this compound in infection medium. Mix each dilution with a known amount of ZIKV (e.g., to yield 50-100 plaques per well).
-
Infection: Remove the culture medium from the cells and infect the monolayer with the virus-compound mixture for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread.
-
Incubation: Incubate the plates for 3-5 days until plaques are visible.
-
Staining: Fix the cells and stain with a solution like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 using non-linear regression.
Data Presentation
Table 1: Example Cytotoxicity and Antiviral Activity of this compound in Different Cell Lines
| Cell Line | CC50 (µM) | IC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Vero | > 50 | 5.2 | > 9.6 |
| A549 | 45.8 | 7.1 | 6.4 |
| SNB-19 | 38.2 | 6.5 | 5.9 |
Note: The data presented are for illustrative purposes only and should be determined experimentally for your specific conditions.
Visualizations
Signaling Pathway: ZIKV NS5 Inhibition of Type I Interferon Signaling
References
- 1. pnas.org [pnas.org]
- 2. Zika Virus-Induction of the Suppressor of Cytokine Signaling 1/3 Contributes to the Modulation of Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Use of Monocyte-Derived Macrophage Culture Increases Zika Virus Isolation Rate from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Zika virus on the cytotoxicity, cell adhesion, apoptosis and inflammatory markers of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Small-Molecule Inhibitors Against Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Zika Viral Titer Assay for Rapid Screening of Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production, Titration and Imaging of Zika Virus in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of various cell culture models for the study of Zika virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vδ2 T-Cells Kill ZIKV-Infected Cells by NKG2D-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting Zikv-IN-8 Plaque Assay Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in plaque assays involving Zikv-IN-8, a potential Zika virus (ZIKV) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of a ZIKV plaque assay?
A plaque assay is the gold standard for quantifying infectious virus particles. It involves infecting a confluent monolayer of susceptible cells with serial dilutions of a virus sample. The infected cells are then covered with a semi-solid overlay medium, which restricts the spread of progeny virions to neighboring cells. This results in the formation of localized zones of cell death, or "plaques," which can be visualized and counted to determine the viral titer in plaque-forming units per milliliter (PFU/mL).
Q2: We are observing inconsistent plaque sizes and morphology in our ZIKV plaque assays with this compound. What are the potential causes?
Inconsistent plaque size and morphology can arise from several factors, including the health and confluency of the cell monolayer, the concentration and viscosity of the overlay, and the incubation conditions. When testing an antiviral compound like this compound, its potential effects on both the virus and the host cells can introduce additional variability. For instance, sub-lethal concentrations of a cytotoxic compound can result in smaller, less defined plaques.
Q3: Our plaque counts are not consistent across replicate wells, even in the control (virus-only) wells. What could be the issue?
High variability between replicate wells often points to technical inconsistencies in the assay procedure. Key areas to review include pipetting accuracy, ensuring a homogenous virus suspension before infection, and uniform distribution of the inoculum across the cell monolayer. Incomplete removal of the inoculum before adding the overlay can also lead to satellite plaques and inaccurate counts.
Troubleshooting Guides
Issue 1: Reduced Plaque Number or Complete Absence of Plaques in this compound Treated Wells
This is the expected outcome if this compound is an effective inhibitor of ZIKV replication. However, if you observe this at concentrations where no inhibition is expected, or if you see a complete absence of plaques even at very low concentrations, it could indicate a problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reduced or absent plaques.
Troubleshooting Table
| Potential Cause | Recommended Action | Expected Outcome |
| High Cytotoxicity of this compound | Perform a cytotoxicity assay (e.g., MTT, LDH) on the host cells with a range of this compound concentrations. | Determine the 50% cytotoxic concentration (CC50). Subsequent plaque assays should use this compound at concentrations well below the CC50. |
| Incorrect this compound Concentration | Verify the stock concentration of this compound. Prepare fresh dilutions from the stock for each experiment. | Ensures that the observed effect is due to the intended concentration of the compound. |
| Compound Precipitation | Visually inspect the media containing this compound for any signs of precipitation. If necessary, use a different solvent or adjust the final solvent concentration. | A clear solution ensures that the compound is bioavailable to the cells and virus. |
| Potent Antiviral Activity | This is the desired outcome. To confirm, perform a dose-response experiment to determine the EC50 (50% effective concentration). | A clear dose-dependent inhibition of plaque formation confirms the antiviral activity of this compound. |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed susceptible cells (e.g., Vero cells) in a 96-well plate at a density that will result in a confluent monolayer the next day.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control (medium with solvent) and a "no cells" blank.
-
Incubation: Incubate the plate for the same duration as the plaque assay (e.g., 48-72 hours) under standard culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control and determine the CC50 value.
Issue 2: High Variability in Plaque Size and Morphology
The introduction of an experimental compound can sometimes lead to inconsistent plaque characteristics, making quantification difficult.
Troubleshooting Workflow
Caption: Troubleshooting workflow for variable plaque morphology.
Troubleshooting Table
| Potential Cause | Recommended Action | Expected Outcome |
| Uneven Cell Monolayer | Ensure a uniform, confluent monolayer of healthy cells at the time of infection. Optimize cell seeding density and incubation time. | A consistent cell monolayer across all wells will lead to more uniform plaque formation. |
| Improper Overlay Technique | Ensure the overlay medium is at the correct temperature (not too hot to damage cells) and is added gently to avoid disturbing the cell monolayer. The concentration of agarose or carboxymethylcellulose (CMC) should be consistent. | A properly applied overlay will restrict viral spread uniformly, leading to more consistent plaque sizes. |
| Sub-optimal Incubation Conditions | Maintain consistent temperature and humidity during the incubation period. Avoid disturbing the plates. | Stable incubation conditions promote uniform viral replication and plaque development. |
| Compound-Induced Cellular Stress | Even at non-cytotoxic concentrations, this compound might induce cellular stress, affecting plaque development. Consider a time-of-addition experiment to determine if the compound affects early or late stages of the viral life cycle. | Understanding the timing of the compound's effect can help interpret morphological changes in plaques. |
Experimental Protocol: Standard ZIKV Plaque Assay
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.
-
Virus Dilution: Prepare 10-fold serial dilutions of the ZIKV stock in serum-free medium.
-
Infection: Remove the culture medium from the cells and inoculate with the virus dilutions. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the virus.
-
Compound Treatment (for experimental wells): After the 1-hour incubation, the virus inoculum can be removed and replaced with an overlay containing the desired concentration of this compound. Alternatively, the compound can be added with the overlay.
-
Overlay: Prepare a 2X overlay medium (e.g., 2X DMEM with 4% FBS) and mix it 1:1 with molten, low-melting-point agarose (e.g., 1.6% in water, cooled to ~42°C). Gently add the overlay to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until plaques are visible.
-
Staining: Fix the cells with a formalin solution and then stain with crystal violet to visualize the plaques.
-
Quantification: Count the number of plaques in the wells with a countable number (typically 10-100 plaques) and calculate the viral titer (PFU/mL).
Signaling Pathway Considerations
This compound may target specific viral or host pathways involved in ZIKV replication. Understanding these potential targets can help in troubleshooting assay variability.
Potential ZIKV Replication Cycle Targets
Caption: Potential inhibitory points of this compound in the ZIKV life cycle.
If this compound is a:
-
Viral Entry Inhibitor: Its effect will be most pronounced when added before or during the viral adsorption period.
-
Protease or Polymerase Inhibitor: It will affect post-entry steps. Time-of-addition studies can help elucidate this.
-
Host-Targeting Compound: It may have broader effects on cell health and could lead to more variable plaque morphology.
By systematically addressing these common issues and understanding the underlying principles of the plaque assay and ZIKV biology, researchers can improve the consistency and reliability of their results when screening antiviral compounds like this compound.
Zikv-IN-8 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of Zikv-IN-8 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as compound 9b, is a non-competitive inhibitor of the Zika virus (ZIKV) NS2B-NS3 protease.[1][2] Its mechanism involves binding to an allosteric site on the protease, which is crucial for viral replication, thereby disrupting its function.[1][2] Molecular docking studies suggest that this compound interacts with key amino acid residues outside the active site of the enzyme, including His51, Asp75, Ser135, Ala132, and Tyr161.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a powder at -20°C for up to 3 years. If dissolved in a solvent such as DMSO, it should be stored at -80°C for up to 1 year.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. For in vivo studies, a formulation of DMSO, PEG300, Tween 80, and saline/PBS can be used.
Q4: What is the antiviral activity of this compound?
A4: this compound has demonstrated significant inhibition of ZIKV replication. It has a half-maximal effective concentration (EC50) of 25.6 μM and a 50% cytotoxic concentration (CC50) of 572.4 μM, resulting in a selectivity index (SI) of 22.4.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no antiviral activity observed | Compound Degradation: this compound may have degraded due to improper storage or handling. | Ensure the compound is stored at the recommended temperatures (-20°C for powder, -80°C for solutions). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Incorrect Concentration: The final concentration of this compound in the assay may be too low. | Verify calculations for dilutions. Perform a dose-response experiment to confirm the optimal inhibitory concentration for your specific cell line and virus strain. | |
| Cell Line Sensitivity: The cell line used may be less sensitive to the effects of the inhibitor. | Consider testing the compound in different susceptible cell lines (e.g., Vero, A549, SNB-19) to find the most responsive model. | |
| High cytotoxicity observed | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final assay. | Ensure the final concentration of DMSO is below a cytotoxic level for your cells (typically ≤ 0.5%). Run a vehicle control (media with the same concentration of DMSO without the compound) to assess solvent toxicity. |
| Compound Cytotoxicity: The concentration of this compound used may be too high for the specific cell line. | Determine the CC50 of this compound in your specific cell line using a cell viability assay (e.g., MTT, MTS). Use concentrations well below the CC50 for antiviral assays. | |
| Precipitation of the compound in media | Low Solubility: this compound may have limited solubility in aqueous cell culture media. | Prepare a high-concentration stock solution in a suitable solvent like DMSO. When diluting into aqueous media, ensure rapid mixing. Avoid preparing large volumes of diluted compound that will sit for extended periods before use. |
| Variability between experiments | Inconsistent Assay Conditions: Minor variations in experimental parameters can lead to different outcomes. | Standardize all experimental steps, including cell seeding density, virus multiplicity of infection (MOI), incubation times, and compound addition time. |
| Compound Adsorption: The compound may adsorb to plasticware, reducing its effective concentration. | Consider using low-adhesion plasticware for preparing and storing compound dilutions. |
Experimental Protocols
General Protocol for In Vitro Antiviral Assay
-
Cell Seeding: Seed susceptible cells (e.g., Vero cells) in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Infection and Treatment:
-
Pre-treatment: Remove the culture medium from the cells and add the medium containing the serially diluted this compound. Incubate for a specified period (e.g., 1-2 hours). Then, add the Zika virus at a predetermined multiplicity of infection (MOI).
-
Post-treatment: Infect the cells with Zika virus for a specified adsorption period (e.g., 1 hour). After adsorption, remove the virus inoculum and add the medium containing the serially diluted this compound.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a duration appropriate for the virus replication cycle and the assay readout (e.g., 48-72 hours).
-
Assay Readout: Assess the antiviral activity using a suitable method, such as:
-
Plaque Reduction Assay: To quantify the reduction in infectious virus particles.
-
qRT-PCR: To measure the reduction in viral RNA levels.
-
Immunofluorescence Assay: To visualize and quantify the reduction in viral antigen-positive cells.
-
Cell Viability Assay: To measure the inhibition of virus-induced cytopathic effect.
-
-
Cytotoxicity Assay: In parallel, treat uninfected cells with the same concentrations of this compound to assess its cytotoxicity using a standard cell viability assay.
Data Analysis
-
Calculate the EC50 value (the concentration of the compound that inhibits 50% of viral activity) from the dose-response curve of the antiviral assay.
-
Calculate the CC50 value (the concentration of the compound that causes 50% cytotoxicity) from the dose-response curve of the cytotoxicity assay.
-
Determine the Selectivity Index (SI) by dividing the CC50 by the EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window.
Stability Data Summary
While specific experimental stability data for this compound under various conditions is not extensively published, the following table summarizes the recommended storage conditions and general guidance for handling small molecule inhibitors.
| Condition | Recommendation | Rationale |
| Long-term Storage (Powder) | -20°C | To prevent chemical degradation over extended periods. |
| Long-term Storage (in Solvent) | -80°C | To maintain stability in solution and prevent solvent evaporation. |
| Working Stock Solution (in DMSO) | -20°C or -80°C | Frequent freeze-thaw cycles should be avoided. Aliquot into smaller volumes for single-use to maintain integrity. |
| Diluted in Aqueous Media | Prepare fresh for each experiment. | Small molecules can be less stable in aqueous solutions and may be prone to hydrolysis or precipitation over time. |
| Incubation at 37°C (in cell culture) | Assumed to be stable for the duration of a typical experiment (up to 72 hours), but should be empirically determined if degradation is suspected. | The original study reporting on this compound showed efficacy in cell-based assays with incubation periods in this range. |
Signaling Pathways & Experimental Workflows
Caption: Mechanism of this compound action on the ZIKV replication cycle.
Caption: General workflow for an in vitro antiviral assay.
References
Addressing Zikv-IN-8 cytotoxicity in sensitive cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing potential cytotoxicity of Zikv-IN-8 in sensitive cell lines during their experiments.
Troubleshooting Guide
This guide provides solutions to common issues that may arise when using this compound in cell culture experiments.
| Issue | Possible Cause | Recommended Solution |
| High cell death observed at the IC50 concentration | The specific cell line being used is highly sensitive to this compound. | Determine the 50% cytotoxic concentration (CC50) for your specific cell line using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo). Calculate the selectivity index (SI = CC50/IC50) to ensure a sufficient therapeutic window. A higher SI value is desirable. |
| Off-target effects of this compound. | Reduce the concentration of this compound and perform a dose-response curve to find the optimal concentration with minimal cytotoxicity and maximal antiviral activity. Consider using a different ZIKV inhibitor with a known different mechanism of action as a control. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent-only control to assess its effect on cell viability. | |
| Inconsistent results in cytotoxicity assays | Variation in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variability in metabolic activity and, consequently, in assay readouts. |
| Interference of this compound with the assay. | Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT). Run a cell-free control with the compound to check for direct interaction with the assay reagents. Consider using an alternative viability assay based on a different principle (e.g., ATP content vs. metabolic activity). | |
| Contamination of cell culture. | Regularly check cell cultures for any signs of microbial contamination. Use proper aseptic techniques during all experimental procedures. | |
| Unexpected changes in cell morphology | Compound-induced cellular stress. | Observe cells under a microscope at different time points after treatment. Document any changes in morphology, such as cell rounding, detachment, or vacuolization, which can be early indicators of cytotoxicity. |
| Apoptosis induction. | Perform a caspase activity assay to determine if the observed cell death is due to apoptosis. ZIKV infection itself can induce apoptosis, and the inhibitor might exacerbate this effect in some cell lines.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound?
A1: this compound is a non-competitive inhibitor of the Zika virus (ZIKV) with a reported half-maximal inhibitory concentration (IC50) of 25.6 μM.[2] It has a selectivity index (SI) of 22.4, which suggests a window between its antiviral efficacy and cellular toxicity.[2] However, the 50% cytotoxic concentration (CC50) can vary significantly between different cell lines. It is crucial to determine the CC50 in your specific cell line of interest.
Q2: My cell line is very sensitive and dies even at low concentrations of this compound. What should I do?
A2: First, perform a dose-response experiment to determine the precise CC50 value for your cell line. This will help you identify a concentration range that is non-toxic. If significant cytotoxicity is still observed at the desired antiviral concentration, consider the following:
-
Reduce the treatment duration: A shorter exposure to the compound may be sufficient to inhibit viral replication without causing excessive cell death.
-
Use a different cell line: If possible, switching to a less sensitive, yet still relevant, cell line for your experiments might be a solution.
-
Explore combination therapy: Using this compound at a lower, non-toxic concentration in combination with another anti-ZIKV compound that has a different mechanism of action could enhance the antiviral effect without increasing cytotoxicity.
Q3: How can I be sure that the observed cell death is caused by this compound and not the ZIKV infection itself?
A3: It is essential to include proper controls in your experimental setup. This should include:
-
Mock-infected cells: Cells that are not infected with ZIKV but are treated with the same concentrations of this compound. This will show the effect of the compound alone.
-
ZIKV-infected cells (no treatment): This control will show the cytopathic effect of the virus itself.
-
Vehicle control: Both mock-infected and ZIKV-infected cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
By comparing the viability of these different groups, you can distinguish between virus-induced cell death and compound-induced cytotoxicity.
Q4: Can this compound interfere with my cytotoxicity assay?
A4: Yes, it is possible. Small molecules can sometimes interfere with the reagents used in colorimetric or fluorometric assays. To rule this out, you should run a cell-free control where you add this compound to the culture medium in the absence of cells and then perform the assay. If you observe a change in the signal, it indicates an interaction between the compound and the assay components. In such cases, you should consider using an alternative cytotoxicity assay that relies on a different detection principle (e.g., measuring ATP levels instead of metabolic activity).
Q5: What signaling pathways might be affected by this compound off-target effects, potentially leading to cytotoxicity?
A5: While specific off-target effects of this compound are not well-documented, ZIKV infection is known to modulate several host signaling pathways to facilitate its replication and evade the immune response. These include the interferon signaling pathway and the Hippo signaling pathway. It is plausible that a small molecule inhibitor could have unintended effects on these or other cellular pathways. If you suspect off-target effects, it would be beneficial to investigate the expression or activation of key proteins in these pathways in response to this compound treatment in the absence of viral infection.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cells and culture medium
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium only (blank), cells with medium (negative control), and cells with the vehicle control (e.g., DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies the amount of ATP, which signals the presence of metabolically active cells.
Materials:
-
Cells and culture medium
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound as described for the MTT assay.
-
Incubate the plate for the desired period.
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells and culture medium
-
This compound
-
96-well plates (black with clear bottom for fluorescence)
-
Caspase-Glo® 3/7 Reagent
-
Luminometer or fluorometer
Procedure:
-
Seed cells and treat with this compound as described in the previous protocols.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence or fluorescence according to the manufacturer's instructions. An increase in signal indicates an increase in caspase-3/7 activity and apoptosis.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for high cytotoxicity.
Caption: ZIKV impact on host cell signaling.
References
Technical Support Center: Optimizing the Selectivity Index of Zikv-IN-8 Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the selectivity index of Zikv-IN-8 derivatives. The information is tailored for scientists and drug development professionals engaged in antiviral research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-competitive inhibitor of the Zika virus (ZIKV).[1] It belongs to a class of compounds with a pyrazolo[3,4-d]pyridazine-7-one scaffold.[2][3][4][5] Its primary target is the viral NS2B-NS3 protease, which is essential for cleaving the viral polyprotein into functional units, a critical step in viral replication.[6][7][8][9][10][11][12] By binding to an allosteric site, this compound is thought to induce a conformational change in the protease, thereby inhibiting its activity without competing with the natural substrate at the active site.[13][14][15]
Q2: What is the Selectivity Index (SI) and why is it important?
A2: The Selectivity Index (SI) is a crucial parameter in drug discovery that measures the therapeutic window of a compound. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) (SI = CC50 / IC50). A higher SI value indicates a more promising drug candidate, as it suggests the compound is effective at inhibiting the virus at concentrations far below those that are toxic to host cells.
Q3: What are typical starting points for EC50 and CC50 values for this compound and its active derivatives?
A3: this compound (also referred to as compound 9b in some studies) has a reported EC50 of 25.6 μM and a CC50 of 572.4 μM, resulting in a selectivity index of 22.4.[2][4] Other derivatives from the same pyrazolo[3,4-d]pyridazine-7-one series have shown varied activities, with some exhibiting EC50 values in the range of 140-145 μM and CC50 values greater than 1000 μM.[2]
Quantitative Data Summary
The following table summarizes the reported in vitro activity of selected this compound derivatives.
| Compound ID | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
| 9b (this compound) | 25.6 | 572.4 | 22.4 |
| 10b | 144.3 | ≥1000 | >6.9 |
| 12 | 140.1 | >1000 | >7.1 |
| 17a | - | - | >5.0 |
| 19a | - | - | >4.6 |
Data sourced from a study on pyrazolo[3,4-d]pyridazine-7-one derivatives.[2]
Troubleshooting Guides
Low Selectivity Index: High Cytotoxicity (Low CC50)
Problem: The this compound derivative shows potent antiviral activity (low EC50) but is also highly toxic to the host cells (low CC50), resulting in a poor selectivity index.
| Possible Cause | Troubleshooting Step |
| Off-target effects: The compound may be inhibiting essential host cell enzymes or pathways. | 1. Perform counter-screens against a panel of human serine proteases to check for cross-reactivity. 2. Conduct cell cycle analysis to determine if the compound is inducing cell cycle arrest or apoptosis through non-specific mechanisms. 3. Consider structural modifications to the derivative to reduce off-target binding while maintaining affinity for the ZIKV NS2B-NS3 protease. |
| Compound precipitation or aggregation in media: At higher concentrations, the compound may come out of solution, leading to non-specific toxicity. | 1. Visually inspect the wells of your cytotoxicity assay for any signs of precipitation. 2. Determine the solubility of your compound in the cell culture medium used. 3. If solubility is an issue, consider using a different formulation, such as encapsulating the compound in nanoparticles or using a different solvent (ensure the solvent itself is not toxic at the final concentration). |
| Mitochondrial toxicity: The compound may be interfering with mitochondrial function, a common cause of cytotoxicity. | 1. The MTT assay itself is a measure of mitochondrial reductase activity. A sharp drop in the signal could indicate mitochondrial impairment. 2. Confirm with an alternative cytotoxicity assay that does not rely on mitochondrial function, such as the LDH release assay or a trypan blue exclusion assay. |
Low Selectivity Index: Poor Antiviral Potency (High EC50)
Problem: The this compound derivative is not toxic to host cells (high CC50) but shows weak antiviral activity (high EC50).
| Possible Cause | Troubleshooting Step |
| Low cell permeability: The compound may not be efficiently entering the host cells where ZIKV replication occurs. | 1. Perform a cell-based permeability assay (e.g., Caco-2) to assess the compound's ability to cross cell membranes. 2. Modify the chemical structure to improve lipophilicity, which can enhance cell penetration. |
| Compound instability in culture: The derivative may be degrading in the cell culture medium over the course of the experiment. | 1. Assess the stability of the compound in cell culture medium at 37°C over the duration of the antiviral assay using techniques like HPLC. 2. If the compound is unstable, consider structural modifications to improve its stability or shorten the assay incubation time if experimentally feasible. |
| Ineffective binding to the allosteric site: The structural modifications to the derivative may have disrupted its ability to bind to the allosteric site on the NS2B-NS3 protease. | 1. If possible, perform in vitro protease activity assays with purified ZIKV NS2B-NS3 protease to confirm direct inhibition. 2. Use molecular docking studies to model the binding of the derivative to the allosteric site and guide further structural modifications. |
| Assay-specific issues (Plaque Reduction Assay): Technical problems with the plaque assay can lead to an underestimation of antiviral activity. | 1. Cell monolayer integrity: Ensure a confluent and healthy monolayer of cells (e.g., Vero cells) at the time of infection. Inconsistent cell layers can lead to variable plaque formation. 2. Inoculum volume: Use a consistent and appropriate volume of the virus/compound mixture to ensure even infection across the well. 3. Agarose/Methylcellulose overlay: The temperature of the overlay should be carefully controlled to avoid cell detachment. Ensure the overlay is of the correct concentration to restrict viral spread to adjacent cells. |
Experimental Protocols
Plaque Reduction Assay for Determining EC50
This protocol is a standard method for quantifying the inhibition of viral replication.
-
Cell Seeding: Seed Vero cells (or another susceptible cell line) in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of the this compound derivative in serum-free culture medium.
-
Virus-Compound Incubation: Mix the diluted compounds with a known titer of ZIKV (typically aiming for 50-100 plaque-forming units (PFU) per well). Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Incubate for 1-2 hours at 37°C, with gentle rocking every 15-20 minutes to ensure even distribution.
-
Overlay: After the incubation period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., 1.5% carboxymethyl cellulose or 0.8% agarose in culture medium).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 4-5 days, or until clear plaques are visible.
-
Staining: Fix the cells with a 4% formaldehyde solution and then stain with a 0.1% crystal violet solution to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
MTT Assay for Determining CC50
This colorimetric assay measures cell viability and is a common method for assessing cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the this compound derivative to the wells. Include a "cells only" control (no compound) and a "medium only" blank.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: The CC50 is the concentration of the compound that reduces the viability of the cells by 50% compared to the untreated control cells.
Visualizations
Caption: ZIKV Polyprotein Processing by Viral and Host Proteases.
Caption: Experimental Workflow for Determining the Selectivity Index.
Caption: Troubleshooting Flowchart for Low Selectivity Index.
References
- 1. ZIKV-IN-8_TargetMol [targetmol.com]
- 2. ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ZIKV Inhibitors Based on Pyrazolo[3,4- d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ZIKV Inhibitors Based on Pyrazolo[3,4- d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies [scholarworks.indianapolis.iu.edu]
- 6. Dual function of Zika virus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the Zika virus two-component NS2B-NS3 protease and structure-assisted identification of allosteric small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure and Dynamics of Zika Virus Protease and Its Insights into Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Inhibition of NS2B/NS3 Protease: A New Therapeutic Opportunity to Treat Dengue and Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 13. In silico validation of allosteric inhibitors targeting Zika virus NS2B–NS3 protease - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Development of NS2B-NS3 protease inhibitor that impairs Zika virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: ZIKV NS5 Polymerase Inhibitor Resistance Mutation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying resistance mutations to Zika virus (ZIKV) NS5 polymerase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to ZIKV NS5 polymerase inhibitors?
Resistance to ZIKV NS5 polymerase inhibitors, which are often nucleoside or non-nucleoside analogs, typically arises from specific amino acid substitutions in the NS5 protein, the viral RNA-dependent RNA polymerase (RdRp). These mutations can interfere with the binding of the inhibitor to the enzyme or alter the enzyme's catalytic activity, thereby reducing the drug's efficacy. For instance, in vitro studies with the nucleotide analog sofosbuvir have identified mutations in the NS5 gene that confer resistance.[1]
Q2: How can I select for ZIKV resistance mutations to my compound in cell culture?
Resistance mutations can be selected by passaging the virus in the presence of sub-optimal concentrations of the inhibitor. This involves infecting a suitable cell line (e.g., Huh-7 or Vero cells) with ZIKV and adding the compound at a concentration that inhibits viral replication but does not completely clear the infection. The virus is then harvested and used to infect fresh cells with increasing concentrations of the compound over multiple passages. This process applies selective pressure that favors the growth of resistant variants.
Q3: What methods can be used to identify the specific mutations conferring resistance?
Once a resistant virus population is selected, the specific mutations can be identified by sequencing the NS5 gene of the resistant virus and comparing it to the wild-type sequence. This can be done using standard Sanger sequencing or next-generation sequencing (NGS) to identify the predominant mutations or a broader population of variants.
Q4: How can I confirm that an identified mutation is responsible for the resistance phenotype?
To confirm that a specific mutation is responsible for resistance, you can use reverse genetics. This involves introducing the identified mutation into a wild-type ZIKV infectious clone using site-directed mutagenesis. The resulting recombinant virus can then be tested for its susceptibility to the inhibitor in cell-based assays and compared to the wild-type virus. An increase in the EC50 or IC50 value for the mutant virus confirms the role of the mutation in resistance.
Troubleshooting Guides
Problem: I am not observing any resistant viruses after multiple passages with my inhibitor.
-
Possible Cause 1: Inhibitor concentration is too high.
-
Solution: If the inhibitor concentration is too high, it may be completely suppressing viral replication, leaving no opportunity for resistant variants to emerge. Try reducing the inhibitor concentration to a level that allows for some viral breakthrough. A good starting point is a concentration around the EC50 value.
-
-
Possible Cause 2: The genetic barrier to resistance is high.
-
Solution: The virus may require multiple mutations to develop significant resistance, or the necessary mutations may be detrimental to viral fitness. Continue passaging for an extended period. Consider using a different cell line or a lower, less stringent starting concentration of the inhibitor.
-
-
Possible Cause 3: The inhibitor targets a highly conserved and critical region of the polymerase.
-
Solution: Mutations in this region may be lethal to the virus. In this case, the inhibitor may have a high barrier to resistance, which is a desirable characteristic for an antiviral drug.
-
Problem: My cell-based antiviral assay shows a high degree of variability.
-
Possible Cause 1: Inconsistent virus titers.
-
Solution: Ensure that the viral stock used for infection has been accurately titered and that the same multiplicity of infection (MOI) is used for each experiment.
-
-
Possible Cause 2: Cell viability issues.
-
Solution: High concentrations of the inhibitor may be toxic to the cells, affecting the assay results. Always run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range of your compound.
-
-
Possible Cause 3: Assay methodology.
-
Solution: Ensure consistent incubation times, reagent concentrations, and cell densities. For assays relying on reporter genes (e.g., luciferase), ensure that the reporter is stable and that the signal is within the linear range of detection.
-
Quantitative Data on ZIKV Resistance Mutations
The following table summarizes resistance data for the ZIKV NS5 polymerase inhibitor sofosbuvir, as identified in in-vitro studies.
| Inhibitor | Virus | Mutation(s) in NS5 | Fold Change in IC50 (Resistant vs. Wild-Type) | Cell Line | Reference |
| Sofosbuvir | ZIKV | V360L/V607I | 3.9 ± 0.9 | Huh-7 | [1] |
| Sofosbuvir | ZIKV | C269Y/V360L/V607I | 6.8 | Huh-7 | [1] |
| Sofosbuvir triphosphate | ZIKV RdRp | S604T | ~5 | N/A (biochemical assay) | [2] |
Experimental Protocols
In Vitro Resistance Selection Protocol
This protocol describes a general method for selecting ZIKV resistance to a polymerase inhibitor in cell culture.
-
Cell Plating: Plate a suitable cell line (e.g., Huh-7 or Vero) in 6-well plates to achieve 80-90% confluency on the day of infection.
-
Infection: Infect the cells with wild-type ZIKV at a low multiplicity of infection (MOI) of 0.01 to 0.1.
-
Inhibitor Addition: After a 1-2 hour adsorption period, remove the virus inoculum, wash the cells, and add fresh culture medium containing the inhibitor at a starting concentration of 1x to 5x the EC50 value.
-
Incubation and Monitoring: Incubate the plates at 37°C and monitor for the appearance of viral cytopathic effect (CPE).
-
Virus Harvest: When CPE is observed in the inhibitor-treated wells, harvest the supernatant. This is passage 1 (P1).
-
Subsequent Passages: Use the P1 virus to infect fresh cells, and repeat the process. In each subsequent passage, you can choose to maintain or increase the inhibitor concentration.
-
RNA Extraction and Sequencing: After several passages (e.g., 10-20), extract viral RNA from the resistant virus population and sequence the NS5 gene to identify mutations.
ZIKV NS5 RdRp Activity Assay (Malachite Green Assay)
This biochemical assay can be used to measure the activity of purified ZIKV NS5 polymerase and assess the inhibitory effect of compounds. This assay detects the pyrophosphate (PPi) released during RNA polymerization.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, a template/primer RNA duplex, NTPs, and the purified recombinant ZIKV NS5 protein.
-
Inhibitor Addition: For inhibition studies, add varying concentrations of the test compound to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction by adding the NS5 polymerase and incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add a malachite green reagent that forms a colored complex with the phosphate produced from the enzymatic conversion of PPi.[3]
-
Measurement: Measure the absorbance at a specific wavelength (e.g., ~620-640 nm) to quantify the amount of PPi produced, which is proportional to the polymerase activity.
-
Data Analysis: Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the compound concentration.
Visualizations
Caption: Workflow for selection and confirmation of ZIKV resistance mutations.
Caption: ZIKV RNA replication and inhibition by an NS5 polymerase inhibitor.
References
How to prepare Zikv-IN-8 stock solution with DMSO
This technical support guide provides detailed instructions and answers frequently asked questions regarding the preparation of a Zikv-IN-8 stock solution using DMSO. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a noncompetitive inhibitor of the Zika virus (ZIKV). It has demonstrated significant anti-ZIKV activity, making it a compound of interest for research related to ZIKV infection.
Q2: What is the molecular weight and CAS number for this compound?
A2: The molecular weight of this compound is 405.41 g/mol , and its CAS number is 3022924-04-2.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound powder should be stored at -20°C. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C.
Q4: What is the solubility of this compound in DMSO?
A4: this compound is soluble in DMSO. A stock solution with a concentration of 40 mg/mL can be prepared.
Q5: What personal protective equipment (PPE) should I wear when handling this compound and DMSO?
A5: When handling this compound and DMSO, it is essential to wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of the compound and solvent should be performed in a chemical fume hood to avoid inhalation of any powders or vapors.
Quantitative Data Summary
| Property | Value |
| Molecular Weight | 405.41 g/mol [1] |
| CAS Number | 3022924-04-2[1] |
| Appearance | Solid powder |
| Storage (Powder) | -20°C |
| Storage (in DMSO) | -80°C |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a detailed procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Safety Precautions: Before starting, ensure you are wearing the appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves. All manipulations should be performed in a chemical fume hood.
-
Determine the Required Mass of this compound:
-
The molecular weight of this compound is 405.41 g/mol .
-
To prepare a 10 mM stock solution, you will need to dissolve 4.0541 mg of this compound in 1 mL of DMSO.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 405.41 g/mol x 1000 mg/g = 4.0541 mg
-
-
-
Weighing this compound:
-
Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance. Tare the balance with a clean microcentrifuge tube or vial before adding the powder.
-
-
Dissolving in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the tube or vial containing the this compound powder. For example, add 1 mL of DMSO for 4.0541 mg of this compound.
-
Cap the tube or vial securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
-
Experimental Workflow
Caption: Workflow for the preparation of a this compound stock solution in DMSO.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve completely in DMSO. | Insufficient vortexing or sonication. The concentration may be too high. The DMSO may have absorbed water. | Vortex or sonicate for a longer period. Gentle warming to 37°C may also help. If the issue persists, consider preparing a more dilute stock solution. Use fresh, anhydrous DMSO. |
| Precipitate forms after storing the stock solution. | The solution may have been stored at an incorrect temperature, or the DMSO may have absorbed moisture, reducing solubility. | Ensure storage is consistently at -80°C. Use anhydrous DMSO for preparation and handle it in a way that minimizes water absorption. If a precipitate is observed, try to redissolve it by warming and vortexing before use. If it does not redissolve, it is best to prepare a fresh stock solution. |
| Inconsistent experimental results using the stock solution. | Repeated freeze-thaw cycles of the main stock solution can lead to degradation of the compound. Inaccurate initial weighing or dilution. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Ensure all equipment, especially the analytical balance and pipettes, are properly calibrated. |
References
Technical Support Center: Zikv-IN-8 Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in antiviral assays involving Zikv-IN-8, a non-competitive inhibitor of the Zika virus (ZIKV).[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a non-competitive inhibitor of the Zika virus.[1] Its precise mechanism of action is still under investigation, but as a non-competitive inhibitor, it likely binds to a site on a viral enzyme other than the active site, altering the enzyme's conformation and reducing its activity. This inhibition disrupts the viral life cycle. The reported half-maximal inhibitory concentration (IC50) for this compound against ZIKV is 25.6 μM.[1]
Q2: What are the common sources of variability in ZIKV antiviral assays?
Variability in ZIKV antiviral assays can arise from several factors:
-
Cell Line Choice: Different cell lines (e.g., Vero, Huh-7, SNB-19) exhibit varying susceptibility and permissiveness to ZIKV infection, which can impact assay outcomes.[2]
-
Virus Stock Quality: The method of virus propagation (e.g., in mammalian vs. mosquito cells), passage number, and storage conditions can affect the infectivity and genetic diversity of the virus stock.[3]
-
Assay Method: Different assay formats, such as plaque assays, focus-forming assays (FFA), and quantitative reverse transcription PCR (qRT-PCR), measure different aspects of viral infection and have inherent levels of variability.[4][5]
-
Experimental Parameters: Inconsistent cell seeding density, multiplicity of infection (MOI), incubation times, and reagent quality can all contribute to result variability.
-
Operator-Dependent Variation: Subjectivity in plaque or foci counting can introduce variability.[6]
Q3: How should I prepare and store this compound for my experiments?
For optimal results, follow these guidelines for preparing and storing this compound:
-
Solubility: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1]
-
Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the powdered compound at -20°C for long-term stability (up to 3 years). In solvent, store at -80°C for up to one year.[1]
-
Working Dilutions: When preparing working dilutions in cell culture media, ensure the final DMSO concentration is consistent across all experimental and control wells and is at a level that does not affect cell viability or viral replication.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values for this compound between experiments | Inconsistent cell passage number or confluency. | Use cells within a consistent, narrow passage number range. Ensure cell monolayers are consistently confluent at the time of infection. |
| Variability in virus stock titer. | Titer each new virus stock preparation before use in antiviral assays. Use a consistent MOI for all experiments. | |
| Inconsistent incubation times. | Strictly adhere to standardized incubation times for compound pretreatment, virus infection, and post-infection culture. | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions of the compound. | |
| This compound shows no antiviral activity | Incorrect compound concentration. | Verify the calculations for your serial dilutions. Prepare fresh dilutions from your stock solution. |
| Compound degradation. | Use a fresh aliquot of this compound. Ensure proper storage conditions have been maintained. | |
| Cell line is not permissive to ZIKV strain. | Confirm that your chosen cell line is susceptible to the ZIKV strain you are using. | |
| Assay readout is not sensitive enough. | Consider using a more sensitive assay, such as a focus-forming assay (FFA) or qRT-PCR, which can detect lower levels of viral replication.[4] | |
| High cytotoxicity observed with this compound treatment | Final DMSO concentration is too high. | Ensure the final DMSO concentration in your assay does not exceed a non-toxic level for your specific cell line (typically ≤ 0.5%). Include a vehicle control (DMSO only) to assess solvent toxicity. |
| Compound is cytotoxic at the tested concentrations. | Perform a separate cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) of this compound in your chosen cell line. Calculate the selectivity index (SI = CC50/IC50) to assess the therapeutic window. This compound has a reported selectivity index of 22.4.[1] | |
| Inconsistent plaque or foci morphology | Mixed virus population. | Consider plaque-purifying your virus stock to obtain a more homogenous population.[7] |
| Issues with the semi-solid overlay. | Ensure the overlay (e.g., agarose or methylcellulose) is at the correct temperature and concentration. Uneven overlay application can lead to inconsistent plaque or foci size. | |
| Difficulty reproducing published this compound IC50 value (25.6 μM) | Different experimental conditions. | Ensure your assay conditions (cell line, virus strain, MOI, incubation time, etc.) are as similar as possible to those in the original publication. |
| Cell line-dependent effects. | The antiviral activity of a compound can vary between different cell lines.[2] Test the activity of this compound in the same cell line reported in the literature if possible. |
Experimental Protocols
Standard Plaque Assay for ZIKV
This protocol is a standard method for determining the titer of infectious virus and can be adapted for evaluating the efficacy of antiviral compounds like this compound.
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation and Pre-treatment: Prepare serial dilutions of this compound in serum-free media. The final DMSO concentration should be constant across all dilutions. Remove the growth media from the cells and pre-treat the cells with the compound dilutions for 1 hour at 37°C.
-
Virus Infection: Prepare serial dilutions of your ZIKV stock in serum-free media. After the pre-treatment, infect the cells with ZIKV at a low multiplicity of infection (MOI) for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Overlay Application: After the infection period, remove the virus inoculum and gently add a semi-solid overlay, such as 1.2% Avicel or 1% methylcellulose in media containing 2% FBS.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 4-5 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% formaldehyde and stain with a 0.1% crystal violet solution to visualize and count the plaques.
-
Data Analysis: Count the number of plaques at each compound concentration and calculate the percent inhibition relative to the virus-only control. Determine the IC50 value by fitting the data to a dose-response curve.
Focus-Forming Assay (FFA) for ZIKV
The FFA is a more sensitive alternative to the plaque assay and is particularly useful for viruses that do not form clear plaques.[4]
-
Cell Seeding and Infection: Follow steps 1-3 of the plaque assay protocol, typically in a 96-well plate format.
-
Incubation: After infection, add growth media (without a semi-solid overlay) and incubate for 24-48 hours.
-
Immunostaining:
-
Fix the cells with cold methanol or 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA).
-
Incubate with a primary antibody specific for a ZIKV antigen (e.g., anti-flavivirus E protein antibody).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
-
Detection:
-
For HRP-conjugated antibodies, add a substrate (e.g., DAB) to visualize the foci of infected cells.
-
For fluorescently-labeled antibodies, visualize the foci using a fluorescence microscope or a high-content imager.
-
-
Data Analysis: Count the number of foci and calculate the percent inhibition and IC50 as described for the plaque assay.
Visualizations
Caption: Simplified ZIKV lifecycle and a potential target for this compound.
Caption: A logical workflow for troubleshooting assay variability.
References
- 1. ZIKV-IN-8_TargetMol [targetmol.com]
- 2. Efficacy of the broad-spectrum antiviral compound BCX4430 against Zika virus in cell culture and in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth and adaptation of Zika virus in mammalian and mosquito cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Zika Viral Titer Assay for Rapid Screening of Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zika virus isolation, propagation, and quantification using multiple methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. A Small-Plaque Isolate of the Zika Virus with Envelope Domain III Mutations Affect Viral Entry and Replication in Mammalian but Not Mosquito Cells [mdpi.com]
Validation & Comparative
A Comparative Guide to Zika Virus Inhibitors for Researchers
The Zika virus (ZIKV), a member of the Flaviviridae family, continues to be a significant global health concern due to its association with severe neurological complications such as microcephaly in newborns and Guillain-Barré syndrome in adults.[1][2] The scientific community is actively pursuing the development of effective antiviral therapies. While information on a specific compound denoted as "Zikv-IN-8" is not available in the public domain, this guide provides a comparative analysis of other well-documented Zika virus inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals. This comparison focuses on inhibitors with distinct mechanisms of action, supported by experimental data.
Targeting the Zika Virus Life Cycle: A Multi-pronged Approach
The Zika virus life cycle presents several potential targets for antiviral intervention.[3] Understanding these stages is crucial for the rational design and evaluation of novel inhibitors. The process begins with the virus attaching to host cell receptors and entering the cell via endocytosis.[2] Inside the endosome, the acidic environment triggers the fusion of the viral envelope with the endosomal membrane, releasing the viral RNA into the cytoplasm.[4] The viral RNA is then translated into a single polyprotein, which is cleaved by both host and viral proteases (NS2B-NS3) to produce individual viral proteins.[3] These proteins orchestrate the replication of the viral genome and the assembly of new virus particles, which are subsequently released from the cell.[2]
Comparative Efficacy of Zika Virus Inhibitors
A variety of compounds have been identified that inhibit ZIKV replication through different mechanisms. The following table summarizes the in vitro efficacy of several representative inhibitors, highlighting their potency and cytotoxicity.
| Inhibitor | Target/Mechanism of Action | Cell Line | IC50/EC50 | CC50 | Selectivity Index (SI) | Reference |
| Pyrimidine-Der1 | Viral Entry (E Protein) | BHK-21 | ~3-5 µM (IC50) | >93.6 µM | >22.14 | [4] |
| Niclosamide | Unknown (suppresses viral production) | hNPCs | ~0.2 µM (IC50) | >3 µM | >15 | [1][5] |
| PHA-690509 | CDK inhibitor (suppresses viral production) | hNPCs | ~0.2 µM (IC50) | >3 µM | >15 | [1][5] |
| Seliciclib | CDK inhibitor (suppresses viral production) | SNB-19 | 24 nM (IC50) | >10 µM | >416 | [1] |
| Myricetin | NS2B-NS3 Protease | N/A | Strong Inhibition | N/A | N/A | [6] |
| Mycophenolic acid | IMPDH inhibitor (nucleoside biosynthesis) | Vero | <0.32 µM (EC50) | 275.40 µM | >860 | [6][7] |
| Brequinar | DHODH inhibitor (nucleoside biosynthesis) | Vero | Submicromolar (EC50) | 237.70 µM | N/A | [6][7] |
| Chloroquine | Viral Internalization | Vero, Huh7 | 4.15-9.82 µM (EC50) | 134.54 µM | 13.70 | [8] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/IC50 or CC50/EC50), a measure of the therapeutic window.
Experimental Protocols for Antiviral Assessment
The evaluation of potential Zika virus inhibitors relies on a series of standardized in vitro assays to determine their efficacy and toxicity.
Plaque Reduction Neutralization Test (PRNT)
This assay is a gold standard for quantifying the inhibition of viral infection.
-
Cell Seeding: A monolayer of susceptible cells (e.g., Vero or A549 cells) is prepared in multi-well plates.[7]
-
Compound Incubation: The virus is pre-incubated with serial dilutions of the test compound before being added to the cell monolayer.
-
Infection and Overlay: The virus-compound mixture is added to the cells and allowed to adsorb. After an incubation period, the inoculum is removed and replaced with a semi-solid overlay medium (e.g., containing agarose or carboxymethylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions called plaques.
-
Plaque Visualization and Counting: After several days of incubation, the cells are fixed and stained (e.g., with crystal violet). The plaques are then counted, and the concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.
Cell Viability Assays (MTT and ATP Content)
These assays are crucial for assessing the cytotoxicity of the compounds.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.[7]
-
ATP Content Assay: This luminescence-based assay measures the amount of ATP in metabolically active cells. The level of ATP is a direct indicator of cell viability.[1]
-
Data Analysis: For both assays, cells are incubated with various concentrations of the test compound (without the virus). The concentration that reduces cell viability by 50% is determined as the CC50 value.[1][7]
Quantitative Reverse Transcription PCR (qRT-PCR)
This technique is used to quantify the amount of viral RNA, providing a direct measure of viral replication.
-
Cell Infection and Treatment: Cells are infected with ZIKV and treated with the test compound.
-
RNA Extraction: At a specific time point post-infection, total RNA is extracted from the cells or the cell culture supernatant.
-
Reverse Transcription and PCR: The viral RNA is reverse-transcribed into complementary DNA (cDNA), which is then amplified using specific primers in a real-time PCR machine. The amount of amplified DNA is proportional to the initial amount of viral RNA.
-
Data Analysis: The reduction in viral RNA levels in treated cells compared to untreated controls is used to determine the compound's inhibitory activity.[8]
References
- 1. Identification of small molecule inhibitors of Zika virus infection and induced neural cell death via a drug repurposing screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ZIKV: Epidemiology, infection mechanism and current therapeutics [frontiersin.org]
- 3. Frontiers | Development of Small-Molecule Inhibitors Against Zika Virus Infection [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Advances in Developing Therapies to Combat Zika Virus: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Inhibitors of ZIKV Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Products and Derivatives as Potential Zika virus Inhibitors: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Zikv-IN-8 and Favipiravir: A Comparative Analysis of Two Anti-Zika Virus Compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence of Zika virus (ZIKV) as a global health concern has underscored the urgent need for effective antiviral therapies. ZIKV infection is associated with severe neurological complications, including microcephaly in newborns and Guillain-Barré syndrome in adults.[1][2] Currently, there are no approved vaccines or specific treatments for ZIKV. This guide provides a comparative analysis of two promising antiviral candidates, Zikv-IN-8 and favipiravir, summarizing their mechanisms of action, efficacy, and the experimental data supporting their potential use.
At a Glance: this compound vs. Favipiravir
| Feature | This compound (Compound 9b) | Favipiravir (T-705) |
| Target | ZIKV NS2B-NS3 protease[3][4] | Viral RNA-dependent RNA polymerase (RdRp)[5][6][7] |
| Mechanism of Action | Non-competitive inhibitor of the viral protease, preventing polyprotein processing.[3][4] | Prodrug that is intracellularly converted to its active form, favipiravir-RTP. This active form is incorporated into the viral RNA, causing lethal mutagenesis and inhibiting viral replication.[6][8][9][10][11] |
| Reported IC50/EC50 | IC50: 25.6 μM (commercial supplier)[5][8], 14.2 μM (as compound 9)[4] | EC50: 218.8 μM - 388.8 μM in various human cell lines[8] |
| Selectivity Index (SI) | 22.4[5][8] | Not consistently reported across studies, but generally shows low cytotoxicity at effective concentrations. |
| In Vivo Efficacy | A related compound (compound 8) significantly delayed lethality and reduced viral load in the brain tissue of ZIKV-infected suckling mice.[3] | Demonstrated reduction in plasma viral load in ZIKV-infected cynomolgus macaques and provided protection against lethal infection in IFNAR−/− mice.[5][12][13] |
Mechanism of Action and Signaling Pathways
This compound and favipiravir target different essential stages of the Zika virus life cycle. This compound acts as a non-competitive inhibitor of the ZIKV NS2B-NS3 protease, a crucial enzyme for the cleavage of the viral polyprotein into functional non-structural proteins.[3][4] By inhibiting this protease, this compound prevents the maturation of viral proteins necessary for replication.
In contrast, favipiravir is a nucleoside analog that, after being converted to its active triphosphate form (FAV-RTP) within the host cell, targets the viral RNA-dependent RNA polymerase (RdRp).[6][8] FAV-RTP is mistakenly incorporated into the growing viral RNA strand, leading to an accumulation of mutations that are ultimately lethal to the virus.[9][10][11]
Experimental Data and Protocols
In Vitro Efficacy
This compound (Compound 9): The inhibitory activity of a compound identified as compound 9 (believed to be this compound) was assessed using a ZIKV NS2B-NS3 enzyme-based fluorescence peptide cleavage assay. The half-maximal inhibitory concentration (IC50) was determined to be 14.2 μM.[4] In a virus infection assay, the concentration of the compound required to inhibit the virus-induced cytopathic effect by 50% (EC50) was 3.52 μM, while the 50% cytotoxic concentration (CC50) was 61.48 μM.[4]
Favipiravir: The antiviral activity of favipiravir has been evaluated in various cell lines. In HeLa, SK-N-MC, and HUH-7 cells, favipiravir inhibited ZIKV replication with EC50 values of 273.5 μM, 388.8 μM, and 218.8 μM, respectively.[8] In Vero cells, the EC50 for favipiravir against ZIKV was reported as 316.6 μM (49.74 μg/ml). The antiviral effect was shown to be dose-dependent and, in some cell lines, enhanced over the course of therapy.[8]
Experimental Protocols
ZIKV NS2B-NS3 Protease Inhibition Assay (for this compound): The assay was performed using a fluorescent substrate, Boc-KKR-AMC. The reaction mixture contained the ZIKV NS2B-NS3 protease and the substrate, with or without the inhibitor compound. The fluorescence intensity was measured to determine the protease activity, and the IC50 value was calculated from the dose-response curve.[3][4]
Plaque Assay (for Favipiravir): Vero or other susceptible cells are seeded in multi-well plates and infected with ZIKV in the presence of varying concentrations of the antiviral compound. After an incubation period to allow for virus replication and plaque formation, the cells are fixed and stained. The number of plaques is counted to determine the viral titer, and the EC50 is calculated as the drug concentration required to reduce the plaque number by 50% compared to the untreated control.[8]
In Vivo Studies
This compound (related compound 8): In a study using an ICR-suckling mouse model, a compound structurally related to this compound (compound 8) demonstrated significant therapeutic efficacy. Treatment with this compound delayed lethality and reduced the levels of ZIKV NS1 and NS2B proteins in the brain tissue of infected mice, indicating inhibition of viral replication in vivo.[3]
Favipiravir: The in vivo efficacy of favipiravir against ZIKV has been demonstrated in non-human primate and mouse models. In cynomolgus macaques, favipiravir treatment resulted in a significant reduction in plasma Zika viral load compared to untreated animals.[12] In IFNAR−/− mice, which are highly susceptible to ZIKV, favipiravir treatment provided protection against a lethal challenge.[13]
Conclusion
Both this compound and favipiravir show promise as potential therapeutic agents against Zika virus, although they operate through distinct mechanisms. This compound, a non-competitive inhibitor of the viral protease, exhibits potent in vitro activity at a lower micromolar range. Favipiravir, a viral RNA polymerase inhibitor, has demonstrated efficacy in both in vitro and in vivo models, though at higher concentrations.
The different targets of these two compounds could offer opportunities for combination therapy to achieve a synergistic antiviral effect and potentially reduce the emergence of drug-resistant virus strains. Further preclinical and clinical studies are warranted to fully evaluate the safety and efficacy of both this compound and favipiravir for the treatment of Zika virus infection in humans. The development of potent and specific inhibitors like this compound represents a significant advancement in the search for direct-acting antivirals against ZIKV.
References
- 1. Efficacy of the broad-spectrum antiviral compound BCX4430 against Zika virus in cell culture and in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of NS2B-NS3 protease inhibitor that impairs Zika virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of NS2B-NS3 protease inhibitor that impairs Zika virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification and Characterization of Zika Virus NS5 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | ZIKV: Epidemiology, infection mechanism and current therapeutics [frontiersin.org]
- 7. ZIKV-IN-8_TargetMol [targetmol.com]
- 8. Identification of small molecule inhibitors of Zika virus infection and induced neural cell death via a drug repurposing screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A NON-ACTIVE SITE INHIBITOR WITH SELECTIVITY FOR ZIKA VIRUS NS2B-NS3 PROTEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a small compound that specifically inhibits Zika virus in vitro and in vivo by targeting the NS2B-NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Zika Viral Titer Assay for Rapid Screening of Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Development of Small-Molecule Inhibitors Against Zika Virus Infection [frontiersin.org]
ZIKV-IN-8 vs. Sofosbuvir: A Comparative Analysis of Zika Virus Inhibition
A detailed comparison of two antiviral compounds, ZIKV-IN-8 and the repurposed drug sofosbuvir, for the inhibition of Zika virus (ZIKV) replication. This guide provides a comprehensive overview of their mechanisms of action, inhibitory concentrations, and the experimental data supporting their potential as anti-ZIKV agents.
The emergence of Zika virus (ZIKV) as a global health concern, linked to severe neurological complications such as microcephaly in newborns and Guillain-Barré syndrome in adults, has underscored the urgent need for effective antiviral therapies. To date, no specific treatment or vaccine has been approved. This guide presents a comparative analysis of two compounds that have demonstrated inhibitory activity against ZIKV: this compound, a novel non-competitive inhibitor, and sofosbuvir, an FDA-approved drug for Hepatitis C virus (HCV) that has been repurposed for ZIKV.
Mechanism of Action
Sofosbuvir , a prodrug, acts as a competitive inhibitor of the ZIKV RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome replication.[1][2] To exert its antiviral effect, sofosbuvir must be metabolized within the host cell to its active triphosphate form. This active metabolite mimics the natural uridine triphosphate and is incorporated into the growing viral RNA chain by the RdRp, leading to premature chain termination and halting viral replication.
In contrast, This compound is described as a non-competitive inhibitor of ZIKV.[3] This suggests that it does not directly compete with nucleoside triphosphates for the active site of the RdRp. However, its precise molecular target within the ZIKV replication cycle has not been publicly disclosed in the available literature. Non-competitive inhibition can occur through various mechanisms, such as binding to an allosteric site on a viral enzyme to alter its conformation and activity, or by targeting a host factor essential for viral replication. Further research is needed to elucidate the specific mechanism of action of this compound.
Quantitative Inhibitory Activity
The efficacy of antiviral compounds is typically measured by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication in vitro.
The reported IC50 for This compound is 25.6 μM, with a selectivity index (SI) of 22.4.[3] The selectivity index, calculated as the ratio of the cytotoxic concentration (CC50) to the IC50, provides a measure of the compound's therapeutic window.
The inhibitory activity of sofosbuvir against ZIKV has been evaluated in multiple studies, revealing a range of IC50 values that are notably dependent on the cell line used for the assay. This cell-line dependency is attributed to variations in the intracellular metabolism of sofosbuvir to its active triphosphate form.
| Compound | IC50 | Selectivity Index (SI) | Cell Line(s) |
| This compound | 25.6 μM[3] | 22.4[3] | Not Specified |
| Sofosbuvir | 0.38 - 11.9 μM | Not consistently reported | Huh-7, SH-SY5Y, hNPCs |
Experimental Data Summary
The following tables summarize the available quantitative data for this compound and sofosbuvir.
Table 1: this compound In Vitro Efficacy
| Parameter | Value |
| IC50 | 25.6 μM[3] |
| Selectivity Index (SI) | 22.4[3] |
| Mechanism of Action | Non-competitive inhibitor[3] |
| Specific Target | Not Reported |
Table 2: Sofosbuvir In Vitro Efficacy Against ZIKV
| IC50 | Cell Line | Virus Strain | Reference |
| 4.9 μM | Huh-7 | PRVABC59 (Puerto Rico, 2015) | (Bullard-Feibelman et al., 2017) |
| 11.9 μM | Jar | PRVABC59 (Puerto Rico, 2015) | (Bullard-Feibelman et al., 2017) |
| 9.5 μM | hNPCs (human neural progenitor cells) | PRVABC59 (Puerto Rico, 2015) | (Bullard-Feibelman et al., 2017) |
| 0.38 μM (active triphosphate form) | In vitro RdRp assay | Not specified | (Sacramento et al., 2017) |
| ~5 μM | Huh-7 | Not specified | (Eyer et al., 2017) |
| 5.1 μM | SH-SY5Y | Brazilian ZIKV isolate | (Sacramento et al., 2017) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. While specific protocols for the initial characterization of this compound are not publicly available, the following are standard assays used to evaluate the antiviral activity of compounds like this compound and sofosbuvir against ZIKV.
Plaque Reduction Neutralization Test (PRNT)
The Plaque Reduction Neutralization Test (PRNT) is a functional assay that measures the ability of a compound to inhibit the infectivity of a virus.
-
Cell Seeding: A monolayer of susceptible cells, such as Vero cells, is seeded in multi-well plates.
-
Compound Dilution: The antiviral compound is serially diluted to create a range of concentrations.
-
Virus Incubation: A known amount of ZIKV is incubated with each dilution of the compound for a specific period (e.g., 1 hour at 37°C) to allow the compound to bind to or affect the virus.
-
Infection: The cell monolayers are infected with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict the spread of the virus to adjacent cells, resulting in the formation of localized lesions or "plaques".
-
Incubation: The plates are incubated for several days to allow for plaque development.
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
IC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration compared to a virus-only control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[4][5][6]
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load Determination
This assay quantifies the amount of viral RNA in infected cell cultures, providing a measure of viral replication.
-
Cell Culture and Infection: Cells are seeded in multi-well plates and infected with ZIKV in the presence of varying concentrations of the antiviral compound.
-
RNA Extraction: At a specific time point post-infection, total RNA is extracted from the cells or the cell culture supernatant.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers specific for the ZIKV genome.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with ZIKV-specific primers and a fluorescent probe. The qPCR instrument monitors the fluorescence signal in real-time as the target DNA is amplified.
-
Quantification: The amount of viral RNA in each sample is quantified by comparing its amplification curve to a standard curve generated from known quantities of viral RNA.
-
IC50 Calculation: The reduction in viral RNA levels at each compound concentration is used to calculate the IC50 value.[2][7][8][9]
Cell Viability Assay (e.g., MTT Assay)
Cell viability assays are performed to determine the cytotoxicity of the antiviral compounds and to calculate the selectivity index.
-
Cell Seeding: Cells are seeded in a 96-well plate.
-
Compound Treatment: The cells are treated with a range of concentrations of the compound.
-
Incubation: The plate is incubated for a period that corresponds to the duration of the antiviral assay.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[1][10][11][12]
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
CC50 Calculation: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated from the dose-response curve.
Visualizations
ZIKV Replication Cycle and Inhibition Points
Caption: ZIKV replication cycle and the proposed points of inhibition for sofosbuvir and this compound.
Experimental Workflow for Antiviral Compound Screening
Caption: A generalized workflow for screening and evaluating the efficacy of antiviral compounds against ZIKV.
References
- 1. 2.8. MTT Assay [bio-protocol.org]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plaque reduction neutralization test [bio-protocol.org]
- 6. Plaque reduction neutralization tests [bio-protocol.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. One-step RT-qPCR assay for ZIKV RNA detection in Aedes aegypti samples: a protocol to study infection and gene expression during ZIKV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of qRT-PCR assay for Zika virus detection in human serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Development of a high-throughput colorimetric Zika virus infection assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
A Comparative Guide to Zika Virus Therapeutic Strategies: Validating Zikv-IN-8 as a Putative NS3 Helicase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various therapeutic strategies for Zika virus (ZIKV) infection, with a focus on validating the potential of a hypothetical small molecule inhibitor, Zikv-IN-8, targeting the viral NS3 helicase. The content presented here is intended to be an objective resource, supported by experimental data from peer-reviewed literature, to aid in the research and development of effective anti-ZIKV therapeutics.
Introduction to Zika Virus and Therapeutic Needs
Zika virus, a member of the Flaviviridae family, has emerged as a significant global health concern due to its association with severe neurological complications, including Guillain-Barré syndrome in adults and congenital Zika syndrome in newborns. Currently, there are no approved antiviral therapies or vaccines for ZIKV infection, underscoring the urgent need for the development of effective treatment options. This guide explores and compares several promising therapeutic avenues, including the inhibition of key viral enzymes, the repurposing of existing drugs, and the use of monoclonal antibodies.
This compound: A Hypothetical NS3 Helicase Inhibitor
For the purpose of this comparative guide, we introduce "this compound" as a hypothetical, yet plausible, small molecule inhibitor of the Zika virus NS3 helicase. The NS3 protein is a multifunctional enzyme with both protease and helicase activities, both of which are essential for viral replication. The helicase domain is responsible for unwinding the viral RNA genome, a critical step in its replication and transcription. Therefore, inhibiting the NS3 helicase represents a promising strategy for antiviral drug development.
Comparative Analysis of Therapeutic Targets
The development of anti-ZIKV therapeutics is focused on various viral and host targets. Here, we compare the strategy of inhibiting the NS3 helicase with other key approaches.
Table 1: In Vitro Efficacy of Selected Anti-ZIKV Compounds
| Therapeutic Target | Compound/Drug | Cell Line | Assay Type | IC50 / EC50 | Citation(s) |
| NS3 Helicase | JMX0207 (Niclosamide derivative) | Vero | Antiviral Assay | EC50: Comparable to DENV2 | [1][2] |
| Curcumin | - | NTPase activity assay | IC50: 64.42 μM | [3] | |
| Epigallocatechin-3-gallate (EGCG) | - | NTPase activity assay | IC50: 295.7 nM | [4] | |
| NS5 RNA Polymerase | Sofosbuvir | Huh-7, SH-SY5Y, hNPCs | ZIKV Infection | - | [5][6][7] |
| Sofosbuvir triphosphate | - | RdRp activity assay | IC50: 7.3 μM | [8] | |
| Favipiravir | HeLa | ZIKV Replication | - | [9][10] | |
| Rilpivirine | Human primary astrocytes | ZIKV Replication | ~70% inhibition at 5 µM | [11] | |
| Posaconazole | - | RdRp activity assay | IC50: 4.29 µM | [12] | |
| Viral Entry | Pyrimidine-Der1 | Vero-E6 | Plaque Inhibition | IC50: ~3–5 μM | [13] |
| Atovaquone | Mammalian cells | Membrane Fusion | IC90: 2.1 μM | [14] | |
| Repurposed Drugs | Niclosamide | SNB-19 | ZIKV Infection | IC50: 0.37 μM | [15] |
| Lopinavir-ritonavir | Vero | Protease activity | IC50: 4.78 ± 0.41 μg/ml | [16] |
Table 2: In Vivo Efficacy of Selected Anti-ZIKV Therapeutics
| Therapeutic Strategy | Compound/Antibody | Animal Model | Key Findings | Citation(s) |
| NS5 Polymerase Inhibitor | Sofosbuvir | Mice | Protected against ZIKV-induced death. | [5][6] |
| Sofosbuvir | Pregnant Rhesus Macaques | Reduced maternal viremia and fetal infection. | [17] | |
| NS3 Helicase Inhibitor | JMX0207 | Mice | Significantly reduced viremia. | [1][2] |
| Monoclonal Antibody | ZIKV-117 | Pregnant Mice | Markedly reduced infection and protected the fetus. | [18] |
| SMZAb1, SMZAb2, SMZAb5 | Rhesus Macaques | Prevented ZIKV infection. | [19] | |
| ZKA190 | Mice | Protected from morbidity and mortality. | [20] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in validating anti-ZIKV compounds, the following diagrams are provided.
Caption: Zika Virus life cycle and points of therapeutic intervention.
Caption: General workflow for testing a novel antiviral compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of anti-ZIKV compounds.
Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for quantifying the titer of neutralizing antibodies against a virus.[21][22] It can also be adapted to assess the inhibitory effect of antiviral compounds.
Objective: To determine the concentration of a compound required to reduce the number of viral plaques by 50% (PRNT50).
Methodology:
-
Cell Culture: Seed a monolayer of susceptible cells (e.g., Vero cells) in 6-well or 12-well plates and incubate until confluent.
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable cell culture medium.
-
Virus-Compound Incubation: Mix a known titer of Zika virus with each dilution of the compound and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread and allow for the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 4-5 days.
-
Visualization: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Quantification: Count the number of plaques in each well. The PRNT50 is calculated as the reciprocal of the highest dilution that results in a 50% reduction in the number of plaques compared to the virus control (no compound).
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load
This assay is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.
Objective: To determine the effect of a compound on Zika virus replication by measuring the change in viral RNA levels.
Methodology:
-
Cell Infection: Infect a monolayer of susceptible cells with Zika virus in the presence of varying concentrations of the test compound. Include a no-compound control.
-
RNA Extraction: At a specific time point post-infection (e.g., 24, 48, or 72 hours), harvest the cell culture supernatant or the cells themselves. Extract the total RNA using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and ZIKV-specific primers.
-
Quantitative PCR: Perform real-time PCR using the synthesized cDNA, ZIKV-specific primers, and a fluorescent probe (e.g., TaqMan probe). The amplification of the target viral gene is monitored in real-time.
-
Data Analysis: Generate a standard curve using a known quantity of viral RNA. Use this standard curve to quantify the amount of viral RNA in the experimental samples. The results are typically expressed as viral RNA copies per milliliter (copies/mL).
-
Interpretation: A reduction in the viral RNA copy number in the presence of the compound compared to the control indicates inhibition of viral replication.
Conclusion
The validation of a novel therapeutic target, such as the NS3 helicase with a hypothetical inhibitor this compound, requires a rigorous and comparative approach. This guide highlights that while direct inhibition of viral enzymes like the NS3 helicase and NS5 polymerase shows significant promise, other strategies such as repurposed drugs and monoclonal antibodies also offer viable therapeutic avenues. The provided data and protocols serve as a foundational resource for researchers to design and evaluate new anti-ZIKV compounds. Future research should focus on compounds with high potency, favorable safety profiles, and efficacy in relevant in vivo models to address the urgent need for a Zika virus therapeutic.
References
- 1. JMX0207, a Niclosamide Derivative with Improved Pharmacokinetics, Suppresses Zika Virus Infection Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Mechanistic Insights into Zika Virus NS3 Helicase Inhibition by Epigallocatechin-3-Gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The FDA-approved Drug Sofosbuvir Inhibits Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Purification of Zika virus RNA-dependent RNA polymerase and its use to identify small-molecule Zika inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Favipiravir Suppresses Zika Virus (ZIKV) through Activity as a Mutagen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Favipiravir Inhibits Zika Virus (ZIKV) Replication in HeLa Cells by Altering Viral Infectivity | Semantic Scholar [semanticscholar.org]
- 11. Repurposing an HIV Drug for Zika Virus Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Identification of Small Molecules as Zika Virus Entry Inhibitors | MDPI [mdpi.com]
- 14. Frontiers | Advancement in the Development of Therapeutics Against Zika Virus Infection [frontiersin.org]
- 15. Identification of small molecule inhibitors of Zika virus infection and induced neural cell death via a drug repurposing screen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Small-Molecule Inhibitors Against Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sofosbuvir shows a protective effect against vertical transmission of Zika virus and the associated congenital syndrome in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Early study finds antibody that ‘neutralizes’ Zika virus - VUMC News [news.vumc.org]
- 19. Neutralizing human monoclonal antibodies prevent Zika virus infection in macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A human bi-specific antibody against Zika virus with high therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of Zikv-IN-8 Cross-Reactivity Against Other Flaviviruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of ZIKV NS2B-NS3 protease inhibitors, with a focus on allosteric inhibitors, a class to which Zikv-IN-8 belongs. The data presented here is based on published experimental findings for representative compounds, offering insights into their potential as broad-spectrum antiviral agents or as specific Zika virus therapeutics.
Executive Summary
The Zika virus (ZIKV) NS2B-NS3 protease is an essential enzyme for viral replication and a prime target for antiviral drug development.[1][2][3] Allosteric inhibitors, which bind to a site distinct from the active site, are of particular interest as they may offer a better selectivity profile and a lower chance of developing resistance.[4][5][6] This guide examines the inhibitory activity of these compounds against ZIKV and their cross-reactivity with other medically important flaviviruses, including Dengue virus (DENV), West Nile virus (WNV), and Yellow Fever virus (YFV). The structural and sequence homology among flavivirus NS2B-NS3 proteases suggests the potential for broad-spectrum inhibition.[5][7]
Comparative Inhibitory Activity
The inhibitory potential of allosteric ZIKV NS2B-NS3 protease inhibitors has been evaluated in both enzymatic and cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for a representative inhibitor, NSC135618, against various flaviviruses.[8]
| Virus | Target | Assay Type | Inhibitor | IC50 (µM) | EC50 (µM) |
| Zika Virus (ZIKV) | NS2B-NS3 Protease | Enzymatic | NSC135618 | 0.38 | - |
| ZIKV-infected cells | Cell-based | NSC135618 | - | 0.5 - 1.5 | |
| Dengue Virus (DENV) | NS2B-NS3 Protease | Enzymatic | NSC135618 | 1.8 | - |
| DENV-infected cells | Cell-based | NSC135618 | - | 1.2 | |
| West Nile Virus (WNV) | NS2B-NS3 Protease | Enzymatic | NSC135618 | - | - |
| WNV-infected cells | Cell-based | NSC135618 | - | 1.27 | |
| Yellow Fever Virus (YFV) | NS2B-NS3 Protease | Enzymatic | NSC135618 | - | - |
| YFV-infected cells | Cell-based | NSC135618 | - | 0.28 |
Data Interpretation: The data indicates that NSC135618 is a potent inhibitor of ZIKV NS2B-NS3 protease with an IC50 value in the sub-micromolar range.[8] Importantly, it also demonstrates significant inhibitory activity against DENV, WNV, and YFV in cell-based assays, suggesting a broad-spectrum antiviral potential.[8] The varying EC50 values across the different viruses may reflect differences in the enzyme structure, cellular uptake of the compound, or the specific requirements for viral replication in the cell models used.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
NS2B-NS3 Protease Inhibition Assay (In Vitro)
This assay measures the direct inhibition of the viral protease activity by a compound.
a. Reagents and Materials:
-
Purified recombinant ZIKV, DENV, WNV, or YFV NS2B-NS3 protease.
-
Fluorogenic peptide substrate (e.g., Pyr-RTKR-AMC).
-
Assay buffer: 20 mM Tris-HCl (pH 8.5), 20% glycerol, 0.005% Brij-35.
-
Test compound (e.g., NSC135618) dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
b. Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In each well of the microplate, add 20 nM of the purified NS2B-NS3 protease.
-
Add the diluted test compound to the wells and incubate for 30 minutes at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding 20 µM of the fluorogenic peptide substrate.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the protease.
-
Calculate the rate of reaction for each compound concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[4]
Viral Titer Reduction Assay (Cell-Based)
This assay determines the ability of a compound to inhibit viral replication in a cellular context.
a. Reagents and Materials:
-
Host cells permissive to flavivirus infection (e.g., Vero cells, A549 cells).
-
ZIKV, DENV, WNV, or YFV viral stocks of known titer.
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum).
-
Test compound dissolved in DMSO.
-
Crystal violet solution for cell staining.
b. Procedure:
-
Seed the host cells in 24-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Pre-incubate the cells with the diluted compound for 1-2 hours.
-
Infect the cells with the respective flavivirus at a specific multiplicity of infection (MOI).
-
After a 1-2 hour adsorption period, remove the virus inoculum and add fresh medium containing the test compound.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Collect the supernatant containing the progeny virus.
-
Determine the viral titer in the supernatant using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
The EC50 value is calculated as the compound concentration that reduces the viral titer by 50% compared to the untreated control.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound and related compounds is the inhibition of the viral NS2B-NS3 protease. This enzyme is a serine protease that plays a critical role in the flavivirus life cycle by cleaving the viral polyprotein into individual structural and non-structural proteins.[9][10] Inhibition of this protease disrupts the viral replication cycle, preventing the formation of new, infectious viral particles.[11]
Caption: Flavivirus polyprotein processing by the NS2B-NS3 protease and its inhibition by this compound.
Experimental Workflow
The discovery and characterization of ZIKV NS2B-NS3 protease inhibitors typically follow a multi-step workflow, from initial screening to in vivo efficacy studies.
Caption: A typical workflow for the discovery and development of ZIKV NS2B-NS3 protease inhibitors.
Conclusion
The available data on allosteric inhibitors of the ZIKV NS2B-NS3 protease, such as NSC135618, indicate a promising potential for broad-spectrum activity against multiple flaviviruses. The cross-reactivity observed highlights the conserved nature of the allosteric binding pocket and suggests that a single therapeutic agent could be effective against several related viral pathogens. Further research is warranted to optimize the potency and pharmacokinetic properties of these inhibitors for potential clinical development. This guide provides a foundational understanding for researchers and drug developers working to combat the global threat of flaviviral diseases.
References
- 1. Discovery of new Zika protease and polymerase inhibitors through the open science collaboration project OpenZika - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput cell-based screening method for Zika virus protease inhibitor discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of NS2B-NS3 Protease Inhibitors for Therapeutic Application in ZIKV Infection: A Pharmacophore-Based High-Throughput Virtual Screening and MD Simulations Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Zika virus two-component NS2B-NS3 protease and structure-assisted identification of allosteric small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In silico validation of allosteric inhibitors targeting Zika virus NS2B–NS3 protease - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. A conformational switch high-throughput screening assay and allosteric inhibition of the flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Role of Flavivirus NS2B-NS3 Proteases in Viral Pathogenesis and Anti-flavivirus Drug Discovery Employing Animal Cells and Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Mechanisms of activation and inhibition of Zika virus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Zikv-IN-8 with Other Antivirals: A Data-Driven Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Zikv-IN-8, a noncompetitive inhibitor of the Zika virus (ZIKV). At present, publicly available data on the synergistic effects of this compound in combination with other antiviral agents is not available. This guide will focus on the known characteristics of this compound and present a framework for how synergistic effects would be evaluated, with the intent to incorporate such data as it becomes available.
Introduction to this compound
This compound, also identified as Compound 9b in the scientific literature, is a novel small molecule inhibitor of the Zika virus. It possesses a pyrazolo[3,4-d]pyridazine-7-one scaffold and has been identified as a promising antiviral candidate based on its performance in cell-based phenotypic assays.[1][2]
Mechanism of Action
This compound functions as a noncompetitive inhibitor of the ZIKV NS2B-NS3 protease.[1][2] This viral enzyme is crucial for cleaving the viral polyprotein, a process essential for viral replication and maturation. By binding to a site distinct from the active site of the protease, this compound alters the enzyme's conformation, thereby inhibiting its function and disrupting the viral life cycle.
The proposed binding of this compound to the NS2B-NS3 protease involves interactions with key amino acid residues, including His51, Asp75, Ser135, Ala132, and Tyr161.[1]
In Vitro Antiviral Activity of this compound
The primary antiviral activity of this compound has been characterized in cell-based assays. The following table summarizes its key quantitative performance metrics.
| Metric | Value | Cell Line | Virus Strain | Reference |
| EC50 | 25.6 μM | Vero | MR766 | [2] |
| CC50 | 572.4 μM | Vero | N/A | [2] |
| Selectivity Index (SI) | 22.4 | Vero | MR766 | [1][2] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (50% Cytotoxic Concentration): The concentration of a drug that kills 50% of uninfected cells. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of the compound.
Evaluation of Synergistic Effects: A Methodological Overview
While specific data for this compound is not yet available, the evaluation of its synergistic potential with other antivirals would typically involve the following experimental workflow. This section is provided as a reference for future studies.
Experimental Workflow for Synergy Analysis
Caption: Standard experimental workflow for assessing antiviral synergy.
Key Experimental Protocols
1. Cell Culture and Virus:
-
Cell Lines: Vero (African green monkey kidney) cells are commonly used for ZIKV propagation and antiviral assays due to their high susceptibility to infection.[2]
-
Virus Strain: The MR766 African lineage of the Zika virus is a frequently used laboratory strain.[2]
2. Antiviral Assay:
-
A cell-based phenotypic assay is employed to determine the inhibitory effect of the compounds on viral replication.[1]
-
Vero cells are seeded in multi-well plates and infected with ZIKV.
-
The infected cells are then treated with serial dilutions of this compound, a second antiviral agent, and combinations of both in a checkerboard format.
-
After a defined incubation period, the viral yield or cytopathic effect is quantified. This can be achieved through various methods, such as plaque reduction assays, quantitative reverse transcription PCR (RT-qPCR) to measure viral RNA, or cell viability assays.
3. Synergy Calculation:
-
The data obtained from the antiviral assays is analyzed using software such as CompuSyn to calculate the Combination Index (CI).
-
The CI value provides a quantitative measure of the interaction between two drugs, where:
-
CI < 1: Synergy (the effect of the combination is greater than the sum of the individual effects).
-
CI = 1: Additive effect.
-
CI > 1: Antagonism (the effect of the combination is less than the sum of the individual effects).
-
Potential Antiviral Combination Partners for this compound
Based on their different mechanisms of action, several classes of antiviral drugs could be potential candidates for synergistic studies with this compound.
Signaling Pathway of ZIKV Entry and Replication
Caption: Potential targets for combination antiviral therapy against ZIKV.
-
NS5 Polymerase Inhibitors: Nucleoside analogs such as Sofosbuvir, which target the viral RNA-dependent RNA polymerase (NS5), could act synergistically with a protease inhibitor by disrupting two distinct and essential stages of viral replication.
-
Entry Inhibitors: Compounds that block the attachment of the virus to host cell receptors or inhibit the endocytic process would prevent the initial stages of infection, complementing the post-entry action of this compound.
-
Host-Targeting Agents: Drugs that modulate host factors required for viral replication, such as inhibitors of host proteases or kinases, could also exhibit synergy with direct-acting antivirals like this compound.
Conclusion and Future Directions
This compound is a promising anti-Zika virus compound with a defined mechanism of action and favorable in vitro activity. While there is currently no published data on its synergistic effects with other antivirals, its distinct target, the NS2B-NS3 protease, makes it a strong candidate for combination therapy studies. Future research should focus on evaluating this compound in combination with other direct-acting antivirals and host-targeting agents to identify potential synergistic interactions that could lead to more effective ZIKV treatment strategies. The experimental frameworks outlined in this guide provide a basis for these future investigations. As new data becomes available, this guide will be updated to reflect the latest findings.
References
- 1. ZIKV Inhibitors Based on Pyrazolo[3,4- d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Zika Virus
This guide provides crucial safety and logistical information for laboratory personnel working with the Zika virus (ZIKV). Adherence to these procedures is vital for minimizing the risk of exposure and ensuring a safe research environment. It is important to note that all work with ZIKV should be conducted in a Biosafety Level 2 (BSL-2) laboratory, with additional precautions as dictated by a site-specific risk assessment.[1][2][3][4]
Personal Protective Equipment (PPE) and Decontamination
Proper selection and use of PPE are the first line of defense against laboratory-acquired infections. The following table summarizes the recommended PPE for handling ZIKV and effective decontamination agents.
| Category | Item/Procedure | Specifications and Recommendations |
| Core PPE | Lab Coat | Should be buttoned and preferably disposable.[2][5] |
| Gloves | Nitrile gloves are recommended; consider double-gloving for higher-risk procedures.[5][6] | |
| Eye Protection | Safety glasses or goggles should be worn at all times.[2][5][7] | |
| Footwear | Closed-toe shoes are mandatory.[5][8] | |
| Additional PPE (Based on Risk Assessment) | Face Shield/Mask | Recommended for procedures with a high risk of splashes or aerosol generation.[9] |
| Disposable Gown | To be used for procedures with a high likelihood of contamination.[9] | |
| Decontamination & Inactivation | Surface Disinfection | 70% Ethanol, 10% Bleach (0.5% sodium hypochlorite), Activated Hydrogen Peroxide, Quaternary Ammonia compounds.[2][7] |
| Liquid Waste | Treat with 10% bleach solution for a minimum of 30 minutes contact time.[2] | |
| Solid Waste | Autoclave at 121°C for a minimum of 30 minutes.[7] | |
| Heat Inactivation | 50-60°C for at least 30 minutes.[8] |
Standard Laboratory Protocol for Handling Zika Virus (BSL-2)
This protocol outlines the essential steps for safely handling ZIKV in a BSL-2 laboratory.
1. Pre-Experiment Preparation:
- Ensure all necessary PPE is available and in good condition.
- Prepare and label all required materials and reagents.
- Verify that the biosafety cabinet (BSC) is certified and functioning correctly.
- Restrict access to the laboratory when work with ZIKV is in progress.[2][4]
2. Handling Procedures within a Biosafety Cabinet:
- All procedures involving open cultures of ZIKV must be performed within a certified Class II BSC.[2][4]
- Minimize the generation of aerosols. Use centrifuge safety cups or sealed rotors for centrifugation.[7][8]
- The use of sharps (needles, scalpels) should be strictly limited. If their use is unavoidable, extreme caution must be exercised.[1][10][11]
3. Post-Experiment Procedures:
- Decontaminate all surfaces within the BSC with an appropriate disinfectant upon completion of work.[2]
- Decontaminate all equipment and materials before removing them from the BSC.
- Dispose of all contaminated liquid and solid waste according to institutional guidelines. Liquid waste should be treated with 10% bleach for at least 30 minutes, and solid waste should be autoclaved.[2][7]
- Remove PPE in the correct order to avoid cross-contamination and dispose of it in the appropriate biohazard waste container.
- Thoroughly wash hands with soap and water after removing PPE.
4. Emergency Procedures:
-
Spill Response:
-
For minor spills within the BSC, cover the spill with absorbent material, apply disinfectant, and allow for the appropriate contact time before cleaning.
-
For major spills outside the BSC, evacuate the area immediately, notify others, and allow aerosols to settle for at least 30 minutes before re-entering with appropriate PPE to clean and disinfect the area.[8]
-
-
Personnel Exposure:
-
In case of a needlestick or other percutaneous exposure, immediately wash the area with soap and water for 15 minutes.
-
For mucous membrane exposure (eyes, nose, mouth), flush the affected area with water for at least 15 minutes at an eyewash station.[7][8]
-
Report all exposures to your supervisor immediately and seek medical attention.[1][8]
-
Zika Virus Laboratory Safety Workflow
The following diagram illustrates the standard workflow for safely handling Zika virus in a research laboratory setting, from initial preparation to final disposal and emergency preparedness.
Caption: A flowchart of the Zika Virus safety workflow.
References
- 1. osha.gov [osha.gov]
- 2. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 3. ecdc.europa.eu [ecdc.europa.eu]
- 4. Safety and Laboratory Supplies for Protection Against Zika [fishersci.com]
- 5. addgene.org [addgene.org]
- 6. Biosafety advisory: Zika virus - Canada.ca [canada.ca]
- 7. mit.quickbase.com [mit.quickbase.com]
- 8. researchhow2.uc.edu [researchhow2.uc.edu]
- 9. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 10. ehs.com [ehs.com]
- 11. Zika virus: Infectious substances pathogen safety data sheet - Canada.ca [canada.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
